molecular formula C21H24F3N5O2 B8144576 HS271

HS271

Cat. No.: B8144576
M. Wt: 435.4 g/mol
InChI Key: QAOWCAZEVIIQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HS271 is a useful research compound. Its molecular formula is C21H24F3N5O2 and its molecular weight is 435.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[2-(dimethylamino)ethyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5O2/c1-20(2,31)14-11-16-13(12-29(27-16)9-8-28(3)4)10-17(14)26-19(30)15-6-5-7-18(25-15)21(22,23)24/h5-7,10-12,31H,8-9H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOWCAZEVIIQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=NN(C=C2C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)CCN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Hassium-271

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of the synthetic isotope Hassium-271 (²⁷¹Hs). Due to its extreme instability and the production of only a few atoms to date, the experimental data is limited and, in some cases, associated with significant uncertainty. This document collates the available information from peer-reviewed sources and nuclear data repositories, presenting it in a structured format for ease of reference and comparison.

Core Nuclear and Atomic Properties

Hassium-271 is a superheavy, artificial radionuclide of the element hassium, which has the atomic number 108. The study of such nuclides is crucial for understanding the limits of nuclear stability and the properties of matter under extreme conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data for Hassium-271.

General Properties
Symbol ²⁷¹Hs
Atomic Number (Z) 108[1]
Mass Number (A) 271[1]
Neutron Number (N) 163[1]
Mass and Energy Properties
Isotopic Mass 271.13717(32) u[1][2]
Mass Excess 127.77303 MeV[1][2]
Nuclear Binding Energy 1975.06048078 MeV (per nucleus)[1]
Binding Energy per Nucleon 7.28804605 MeV[1]
Radioactive Decay Properties
Half-Life (T½) ~4 - 46 s (Note: This value has considerable uncertainty due to a low number of measurements)[1][3]
Decay Mode Alpha (α) decay[1][3]
Daughter Isotope Seaborgium-267 (²⁶⁷Sg)[1][3]

Experimental Protocols: Synthesis of Hassium-271

The synthesis of Hassium-271 is achieved through heavy-ion induced fusion reactions. These experiments are conducted in specialized facilities equipped with particle accelerators and sophisticated detection systems capable of identifying single atoms. The primary method employed for producing neutron-rich hassium isotopes like ²⁷¹Hs is "hot fusion".

Methodology: Hot Fusion Reaction
  • Projectile and Target Selection : Hassium-271, along with isotopes ²⁶⁹Hs and ²⁷⁰Hs, can be produced by bombarding a target of Curium-248 (²⁴⁸Cm) with a beam of Magnesium-26 (²⁶Mg) ions.

  • Ion Beam Acceleration : The ²⁶Mg ions are accelerated to a specific energy in a linear accelerator or cyclotron. The precise energy is crucial to overcome the Coulomb barrier between the projectile and target nuclei, facilitating fusion.

  • Target Interaction : The high-energy beam of ²⁶Mg ions is directed onto the rotating ²⁴⁸Cm target. The fusion of a projectile and a target nucleus forms a highly excited compound nucleus.

  • Evaporation Channels : The compound nucleus de-excites by emitting a number of neutrons (a process known as evaporation). The synthesis of ²⁷¹Hs is the result of a 3-neutron evaporation channel from the compound nucleus ²⁷⁴Hs.

  • Separation and Detection : The resulting hassium atoms, recoiling from the target, are separated from the unreacted beam particles and other reaction byproducts using a velocity filter or a gas-filled recoil separator. These separators use magnetic and electric fields to guide the desired nuclei to a detector system. The identification of ²⁷¹Hs is confirmed by observing its characteristic alpha decay to ²⁶⁷Sg and the subsequent decay chain of the daughter and granddaughter nuclides.

Visualizations

Nuclear Decay of Hassium-271

The primary decay mode of Hassium-271 is alpha decay, where it emits an alpha particle (a helium nucleus) and transforms into Seaborgium-267.

Decay_Chain 271Hs Hassium-271 (²⁷¹Hs) T½ ≈ 4-46 s Alpha α 271Hs->Alpha 267Sg Seaborgium-267 (²⁶⁷Sg) Alpha->267Sg

Caption: Alpha decay of Hassium-271 to Seaborgium-267.

Experimental Workflow for Superheavy Element Synthesis

The following diagram illustrates the general workflow for the synthesis and identification of a superheavy element like Hassium-271.

Experimental_Workflow cluster_accelerator Particle Accelerator cluster_target Target Chamber cluster_separation Separation cluster_detection Detection System Ion_Source Ion Source (e.g., ²⁶Mg) Accelerator Linear Accelerator or Cyclotron Ion_Source->Accelerator Injection Target Target (e.g., ²⁴⁸Cm) Accelerator->Target High-Energy Ion Beam Separator Recoil Separator (Velocity Filter) Target->Separator Fusion Products (e.g., ²⁷¹Hs) Detector Detector Array (e.g., Silicon Strip Detectors) Separator->Detector Implantation Data_Analysis Data Analysis (Decay Chain Identification) Detector->Data_Analysis

Caption: Generalized workflow for the synthesis of superheavy elements.

References

An In-depth Technical Guide on the Discovery and Properties of Hassium-271

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of the Hassium-271 (²⁷¹Hs) isotope. Hassium, a synthetic transactinide element with atomic number 108, is of significant interest to the nuclear science community due to the stability of its heavier isotopes, which lie in the predicted "island of stability." This document details the experimental protocols for the synthesis of Hassium-271, presents its decay characteristics in a structured format, and includes visualizations of the experimental workflow to facilitate a deeper understanding of the complex processes involved in the discovery and characterization of this superheavy nuclide.

Introduction

Hassium (Hs) is a purely synthetic element, first officially synthesized in 1984 by a German research team at the Gesellschaft für Schwerionenforschung (GSI) in Darmstadt.[1] The isotope Hassium-271 is one of the most stable known isotopes of Hassium, exhibiting a relatively long half-life that allows for more detailed study of its properties. Its location on the chart of nuclides near predicted regions of enhanced stability makes it a crucial subject for research aimed at understanding the limits of nuclear existence and the properties of superheavy elements.

Discovery and History of Hassium-271

The discovery of Hassium-271 is credited to a team of scientists in 2008 through the irradiation of a Curium-248 (²⁴⁸Cm) target with a beam of Magnesium-26 (²⁶Mg) ions.[2] This "hot fusion" reaction resulted in the formation of the compound nucleus Hassium-274, which then evaporated three neutrons (3n channel) to produce Hassium-271.[2][3]

Another successful reaction for the synthesis of Hassium-271 involves the bombardment of a Californium-249 (²⁴⁹Cf) target with Neon-22 (²²Ne) projectiles.[3]

Quantitative Data

The known nuclear properties of Hassium-271 are summarized in the table below. These values are compiled from various experimental observations and are crucial for theoretical modeling and the design of future experiments.

PropertyValueUnit
Atomic Number (Z) 108-
Mass Number (A) 271-
Half-life (t₁/₂) ~10 - 46seconds
Decay Mode Alpha (α) decay-
Alpha Decay Energy (Eα) 9.13, 9.27MeV
Daughter Isotope Seaborgium-267 (²⁶⁷Sg)-
Synthesis Reaction 1 ²⁴⁸Cm + ²⁶Mg → ²⁷¹Hs + 3n-
Synthesis Reaction 2 ²⁴⁹Cf + ²²Ne → ²⁷¹Hs + xn-

Experimental Protocols

The synthesis and identification of Hassium-271 require sophisticated experimental setups capable of handling intense ion beams and detecting single atoms with very short lifetimes. The following is a generalized description of the experimental methodology employed in the discovery of superheavy elements like Hassium-271.

Target Preparation and Irradiation

A thin target of a heavy actinide, such as Curium-248 or Californium-249, is prepared, often by electrodeposition onto a backing foil. This target is then mounted on a rotating wheel to withstand the intense heat generated by the high-energy projectile beam. A beam of lighter ions, for example, Magnesium-26, is accelerated to a specific energy using a linear accelerator and directed onto the rotating target. The beam energy is carefully selected to optimize the cross-section for the desired fusion-evaporation reaction.

Separation of Reaction Products

The products of the nuclear reaction, including the desired Hassium-271 nuclei, recoil out of the target. These recoiling ions are then guided into a gas-filled recoil separator. This device utilizes magnetic and electric fields to separate the superheavy nuclei from the unreacted projectile beam and other lighter reaction byproducts based on their differing magnetic rigidities.

Detection and Identification

The separated Hassium-271 ions are implanted into a position-sensitive silicon detector located at the focal plane of the separator. The detector records the time and position of the implantation event. The subsequent alpha decay of the implanted Hassium-271 nucleus is then detected in the same or adjacent detectors. The energy of the emitted alpha particle and the time difference between the implantation and the decay event are measured.

The identification of Hassium-271 is confirmed by observing the characteristic alpha decay energy and correlating it with the decay of its known daughter nuclide, Seaborgium-267, and subsequent granddaughter nuclides in the decay chain. This "genetic correlation" provides a definitive signature for the presence of the new isotope.

Visualizations

Experimental Workflow for Hassium-271 Synthesis

The following diagram illustrates the key stages involved in the experimental synthesis and identification of Hassium-271.

Experimental_Workflow cluster_accelerator Particle Accelerator cluster_target Target Chamber cluster_separator Recoil Separator cluster_detector Detection System projectile Projectile Beam (e.g., ²⁶Mg) target Target Material (e.g., ²⁴⁸Cm) projectile->target Bombardment separator Gas-filled Recoil Separator target->separator Recoiling Products detector Position-Sensitive Silicon Detector separator->detector Separated Hs-271 analysis Data Analysis (Genetic Correlation) detector->analysis Implantation & Decay Data

Caption: Experimental workflow for the synthesis and identification of Hassium-271.

Decay Chain of Hassium-271

This diagram illustrates the alpha decay of Hassium-271 to its daughter and granddaughter isotopes.

Decay_Chain Hs271 ²⁷¹Hs (Hassium-271) t₁/₂ ≈ 10-46 s Sg267 ²⁶⁷Sg (Seaborgium-267) This compound->Sg267 α-decay (Eα ≈ 9.13, 9.27 MeV) Rf263 ²⁶³Rf (Rutherfordium-263) Sg267->Rf263 α-decay

References

An In-depth Technical Guide to the Atomic Structure and Electron Configuration of Hassium-271 (²⁷¹Hs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the atomic structure and electron configuration of the superheavy element Hassium, with a specific focus on the isotope ²⁷¹Hs. The content herein is curated for an audience with a strong scientific background, including researchers in nuclear physics and chemistry, as well as professionals in drug development who may utilize heavy elements in novel therapeutic or diagnostic applications.

Core Atomic Properties of Hassium-271

Hassium (Hs) is a synthetic, radioactive element with the atomic number 108.[1][2][3] The isotope Hassium-271 is characterized by its specific nuclear composition, which dictates its stability and decay properties. The fundamental atomic and nuclear properties of ²⁷¹Hs are summarized in the table below.

PropertyValue
Atomic Number (Z)108
Mass Number (A)271
Number of Protons108
Number of Neutrons163
Predicted Electron Configuration[Rn] 5f¹⁴ 6d⁶ 7s²
Electrons per Shell2, 8, 18, 32, 32, 14, 2

Electron Configuration and Shell Structure

The arrangement of electrons in an atom's shells and subshells determines its chemical properties. For an element as heavy as Hassium, relativistic effects significantly influence its electron configuration. The predicted ground-state electron configuration for Hassium is [Rn] 5f¹⁴ 6d⁶ 7s², which places it in Group 8 of the Periodic Table, under osmium.

The distribution of electrons across the principal energy levels (shells) is a key aspect of its atomic structure. The following diagram, generated using the DOT language, illustrates the predicted electron shell structure of a neutral Hassium atom.

Predicted electron shell structure of a neutral Hassium atom.

Experimental Protocols for the Study of Hassium

The study of superheavy elements like Hassium is exceptionally challenging due to their production in "atom-at-a-time" quantities and their short half-lives. The following sections detail the sophisticated experimental methodologies employed in the synthesis and characterization of Hassium.

Synthesis of Hassium Isotopes via Cold Fusion

The synthesis of Hassium isotopes is achieved through "cold fusion" reactions, a technique that minimizes the excitation energy of the newly formed compound nucleus, thereby increasing its survival probability. The first synthesis of Hassium was performed at the Gesellschaft für Schwerionenforschung (GSI) in Darmstadt, Germany.[1][2][3]

Experimental Workflow for Hassium Synthesis:

Hassium_Synthesis_Workflow cluster_UNILAC UNILAC Accelerator cluster_SHIP SHIP Velocity Filter ion_source Iron-58 Ion Source linac Linear Accelerator ion_source->linac Acceleration target Lead-208 Target (on rotating wheel) linac->target Ion Beam Bombardment separator Velocity Filter (Electric & Magnetic Fields) target->separator Fusion Products detector Detector System separator->detector Separated Hassium Nuclei Hassium_Chemistry_Workflow cluster_Synthesis Synthesis cluster_Chemistry Chemical Separation & Detection synthesis Hassium Synthesis (e.g., ²⁰⁸Pb + ⁵⁸Fe) recoil_chamber Recoil Chamber (He/O₂ gas mixture) synthesis->recoil_chamber Hassium atoms oven Oven (forms HsO₄) recoil_chamber->oven Transport in gas chromatography Thermochromatography Column (Temperature Gradient) oven->chromatography Volatile HsO₄ detection PIN Diode Detectors chromatography->detection Deposition & Decay Detection LRC_Methodology start Produce & Separate Superheavy Element Ions gas_catcher Thermalize Ions in Gas Catcher start->gas_catcher laser Resonant Laser Excitation (Optical Pumping) gas_catcher->laser drift_tube Inject into Drift Tube (Helium Gas & Electric Field) laser->drift_tube separation Separation based on Ion Mobility drift_tube->separation detector Detect Arrival Time at Particle Detector separation->detector analysis Analyze Time Distribution to Identify Resonance detector->analysis

References

A Technical Guide to the Predicted Chemical Properties of Hassium-271

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the predicted and experimentally supported chemical properties of Hassium (Hs), with a specific focus on the isotope Hassium-271. As a synthetic, superheavy, and highly radioactive element, the study of Hassium is confined to atom-at-a-time experiments. Consequently, much of its chemistry is understood through theoretical calculations and by extrapolation from its lighter homologue, osmium.

Hassium, with the atomic number 108, is positioned in Group 8 and Period 7 of the periodic table, classifying it as the heaviest of the Group 8 transition metals.[1][2][3][4] Its chemical behavior is of significant interest to researchers studying the influence of relativistic effects on the electronic structure and properties of superheavy elements. While such effects can sometimes induce deviations from periodic trends, experiments have confirmed that hassium behaves as expected for the heaviest member of its group.[5]

Predicted Atomic and Physical Properties

The intrinsic properties of Hassium-271 are predicted based on its position in the periodic table and theoretical models. Due to its extreme instability, many of these properties have not been empirically measured.

PropertyPredicted Value for Hassium-271
Atomic Number (Z) 108[1][3]
Mass Number (A) 271[1][6]
Isotopic Mass 271.13717 u[6]
Electron Configuration [Rn] 5f¹⁴ 6d⁶ 7s²[7][8][9][10]
Electrons per Shell 2, 8, 18, 32, 32, 14, 2[3][10]
Physical State at 20°C Solid (Predicted)[2][4][11]
Density ~41 g/cm³ (Predicted)[2]
Atomic Radius ~130 pm (Predicted)[8]
Half-Life ~4-46 seconds[1][6]
Decay Mode Alpha (α) decay to ²⁶⁷Sg[1][6]

Hassium is expected to be a silvery metal under normal conditions.[2] Its predicted density of approximately 41 g/cm³ would make it one of the heaviest known elements.[2] The most stable known isotope of Hassium is actually ²⁷⁷Hs, with a half-life of around 11-12 minutes.[9][12]

Fig. 1: Hassium's Position in the Periodic Table Hassium Hassium (Hs) Z=108 [Rn] 5f¹⁴ 6d⁶ 7s² Group8 Group 8 Hassium->Group8 member of Period7 Period 7 Hassium->Period7 member of TransitionMetals Transition Metals (6d series) Hassium->TransitionMetals classified as Osmium Osmium (Os) Heavier Homologue Hassium->Osmium analogous to Group8->Osmium contains Fig. 2: Experimental Workflow for Hassium Chemistry cluster_0 Production cluster_1 Chemical Reaction & Transport cluster_2 Separation & Detection Target Target (e.g., ²⁴⁸Cm) Fusion Nuclear Fusion Formation of Hs atoms Target->Fusion IonBeam Ion Beam (e.g., ²⁶Mg) IonBeam->Fusion Oxidation Gas Jet System (He + O₂) Hs + O₂ → HsO₄ (volatile) Fusion->Oxidation Transport Capillary Transport Oxidation->Transport COLD COLD Detector Array (Temperature Gradient) Transport->COLD Deposition Deposition of HsO₄ at characteristic temp. COLD->Deposition Detection Decay Detection (α, SF) Deposition->Detection

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action: HS271 IRAK4 Inhibitor

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The document details the critical role of IRAK4 in inflammatory signaling pathways, presents quantitative data on the efficacy and pharmacokinetics of this compound, outlines relevant experimental protocols, and visualizes key pathways and workflows.

The Central Role of IRAK4 in Innate Immunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the innate immune response.[1] It is a crucial component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 family receptors (IL-1R).[1] These receptors are responsible for recognizing pathogen-associated molecular patterns (PAMPs) from microbes and endogenous danger signals, thereby triggering inflammatory responses.

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein Myeloid differentiation primary response 88 (MyD88) is recruited. MyD88 then recruits IRAK4, leading to the formation of a multi-protein signaling complex known as the Myddosome.[2] Within this complex, IRAK4, considered the "master IRAK," phosphorylates and activates other IRAK family members, such as IRAK1.[1][3] This activation initiates a downstream cascade involving the recruitment of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[2] TRAF6 activation leads to the stimulation of two major signaling pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway : Leads to the nuclear translocation of NF-κB and subsequent transcription of genes encoding pro-inflammatory cytokines and chemokines.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway : Results in the activation of AP-1 (Activator Protein 1), another transcription factor that drives the expression of pro-inflammatory genes.

Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous inflammatory diseases, autoimmune disorders, and some cancers.[4][5] Consequently, inhibiting IRAK4 has emerged as a promising therapeutic strategy for these conditions.[4]

This compound: A Potent and Selective IRAK4 Inhibitor

This compound is an orally active and highly selective small-molecule inhibitor of IRAK4.[6][7] It has demonstrated significant potential in preclinical studies by effectively suppressing inflammatory responses.[8] The primary mechanism of action for this compound is the direct inhibition of the kinase activity of IRAK4. By binding to the ATP-binding pocket of the IRAK4 kinase domain, this compound prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation and activation of its downstream substrate, IRAK1.[3][4] This blockade halts the signaling cascade, preventing the activation of TRAF6 and the subsequent stimulation of the NF-κB and MAPK pathways. The ultimate result is a significant reduction in the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9][10]

Interestingly, IRAK4 also serves a critical scaffolding function in the assembly of the Myddosome, which is independent of its kinase activity.[2][11] Studies with kinase-dead IRAK4 mutants and selective inhibitors have shown that while the kinase activity is essential for the inflammatory cytokine response, it is dispensable for the initial assembly of the Myddosome and the activation of NF-κB and MAPK signaling.[2] In fact, inhibiting IRAK4's kinase activity can lead to the stabilization of the Myddosome complex.[2] This dual role highlights that targeting the kinase function, as this compound does, is a precise way to ablate the pathological cytokine production driven by the TLR/IL-1R pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound
ParameterValueDescription
IC₅₀ 7.2 μMThe half-maximal inhibitory concentration against IRAK4 enzymatic activity.[6][7]
Table 2: Pharmacokinetic Properties of this compound
Speciest₁/₂ (h)Cₘₐₓ (ng/mL)Oral Bioavailability (%)
Mouse --67.3%[6]
Rat 3.3 h[6]2107 ng/mL[6]58.2%[6]
Dog --14.4%[6]
Monkey --49%[6]
Table 3: In Vivo Anti-Inflammatory Efficacy of this compound
Animal ModelDosageAdministrationKey Result
Rat LPS-induced TNFα Production 15-150 mg/kgOralRobust anti-inflammatory efficacy.[6][8]
Rat Collagen-Induced Arthritis (CIA) 15, 50, 150 mg/kgPO, once dailySignificant, dose-dependent reduction in paw swelling. Complete elimination of swelling at 150 mg/kg.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of findings.

Protocol 1: In Vitro Kinase Assay (General Protocol)

This assay measures the direct inhibitory effect of this compound on IRAK4 kinase activity.

Objective: To determine the IC₅₀ value of an inhibitor against a purified kinase.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., a specific peptide or a protein like IRAK1)

  • ATP (often γ-³²P-ATP or γ-³³P-ATP for radiometric assays, or unlabeled for luminescence-based assays)

  • This compound at various concentrations

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[12]

  • Assay plates (e.g., 384-well plates)

  • Detection reagents (e.g., phosphocellulose membrane for radiometric assays, or ADP-Glo™ reagents for luminescence assays)[12][13]

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • In a 384-well plate, add the inhibitor solution (e.g., 1 µL).[12]

  • Add the recombinant IRAK4 enzyme (e.g., 2 µL).[12]

  • Initiate the kinase reaction by adding a mix of the substrate and ATP (e.g., 2 µL).[12]

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).[12]

  • Terminate the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto a phosphocellulose membrane.[13] For luminescence assays like ADP-Glo™, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.[12]

  • Detection:

    • Radiometric: Wash the membrane extensively to remove unreacted γ-³²P-ATP. Measure the radioactivity of the phosphorylated substrate remaining on the membrane using a scintillation counter.[13]

    • Luminescence (ADP-Glo™): After a 40-minute incubation with the ADP-Glo™ Reagent, add the Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Measure the luminescent signal with a plate reader.[12]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell-Based Cytokine Production Assay

This assay evaluates the ability of this compound to inhibit the production of inflammatory cytokines in a cellular context.

Objective: To measure the effect of this compound on agonist-induced cytokine release from immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., macrophages).

  • Cell culture medium (e.g., RPMI 1640).

  • TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4).[10]

  • This compound at various concentrations.

  • ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).[9]

Procedure:

  • Isolate PBMCs from healthy donor blood or culture the chosen cell line.

  • Plate the cells in a 96-well plate and allow them to adhere if necessary.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells by adding a TLR agonist (e.g., LPS at 50 ng/mL).[10]

  • Incubate the plate for a specified period (e.g., 6-24 hours) at 37°C in a CO₂ incubator.[10]

  • After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each this compound concentration compared to the vehicle-treated, stimulated control. Determine the IC₅₀ value for the inhibition of each cytokine.

Protocol 3: In Vivo Collagen-Induced Arthritis (CIA) Model

This is a widely used animal model of rheumatoid arthritis to assess the in vivo efficacy of anti-inflammatory compounds.[6]

Objective: To evaluate the therapeutic effect of this compound on disease progression in a rat model of arthritis.

Materials:

  • Lewis rats or other susceptible strain.

  • Bovine type II collagen.

  • Complete and Incomplete Freund's Adjuvant (CFA/IFA).

  • This compound formulation for oral administration.[6]

  • Vehicle control.

  • Calipers for measuring paw thickness.

Procedure:

  • Immunization: Anesthetize the rats and induce arthritis by intradermally injecting an emulsion of bovine type II collagen and CFA at the base of the tail (Day 0).

  • Booster: On Day 7, administer a booster injection of collagen emulsified with IFA.

  • Treatment: Upon the first signs of arthritis (typically around Day 10-12), randomize the animals into treatment groups. Administer this compound (e.g., 15, 50, 150 mg/kg) or vehicle orally, once daily, for a specified duration (e.g., 14-21 days).[6]

  • Disease Assessment: Monitor the animals daily for clinical signs of arthritis. Measure paw swelling (edema) in all four paws using calipers. Assign a clinical arthritis score based on the severity of redness and swelling in each paw.

  • Endpoint Analysis: At the end of the study, collect blood for cytokine analysis and paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.

  • Data Analysis: Compare the changes in paw swelling and arthritis scores between the this compound-treated groups and the vehicle control group over time. Use statistical analysis (e.g., ANOVA) to determine the significance of the treatment effect.

Mandatory Visualizations

The following diagrams were generated using the DOT language to illustrate key concepts.

Figure 1: IRAK4 Signaling Pathway and this compound Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development kinase_assay Biochemical Kinase Assay (e.g., ADP-Glo) cell_assay Cell-Based Functional Assay (e.g., Cytokine Release) kinase_assay->cell_assay Confirm Cellular Potency pk_study Pharmacokinetic Studies (PK in Rat, Mouse, etc.) cell_assay->pk_study Assess Drug-like Properties efficacy_model Disease Models (e.g., Collagen-Induced Arthritis) pk_study->efficacy_model Inform Dose Selection tox_studies Toxicology & Safety Studies efficacy_model->tox_studies Evaluate Safety Profile candidate Lead Candidate Selection tox_studies->candidate start Compound Synthesis (this compound) start->kinase_assay Initial Screening

Figure 2: General Workflow for Preclinical Inhibitor Development.

References

In-Depth Technical Guide: HS271, a Potent and Selective IRAK4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to the compound HS271, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Core Compound Details: this compound

This compound is a small molecule inhibitor belonging to the indazolamine series, demonstrating high potency and selectivity for IRAK4. It is orally active and has shown significant anti-inflammatory efficacy in preclinical models.

Chemical Structure:

  • Molecular Formula: C₂₁H₂₄F₃N₅O₂

  • Molecular Weight: 435.44 g/mol

  • SMILES: O=C(NC1=CC2=CN(CCN(C)C)N=C2C=C1C(C)(O)C)C3=NC(C(F)(F)F)=CC=C3

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its in vitro and in vivo properties.

Table 1: In Vitro Biological Activity

ParameterValueSpeciesAssay Type
IC₅₀ 7.2 μM-Enzymatic Assay

Table 2: Pharmacokinetic Profile

ParameterValueSpeciesRoute of Administration
Half-life (t₁/₂) 3.3 hRatOral
Maximum Concentration (Cₘₐₓ) 2107 ng/mLRatOral
Oral Bioavailability 67.3%MouseOral
58.2%RatOral
14.4%DogOral
49.0%MonkeyOral

Table 3: In Vivo Efficacy in a Rat Model of Collagen-Induced Arthritis

Dosage (mg/kg, PO, once daily)Outcome
15 Minimum effective dose, significant reduction in paw swelling
50 Dose-dependent reduction in paw swelling
150 Complete elimination of paw swelling

IRAK4 Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of IRAK4. IRAK4 is a critical upstream kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates downstream targets, including IRAK1, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6. By inhibiting IRAK4, this compound effectively blocks this inflammatory cascade.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation This compound This compound This compound->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines

Caption: IRAK4 Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited for this compound.

Rat Model of Lipopolysaccharide (LPS)-Induced TNF-α Production

This model is used to evaluate the acute anti-inflammatory effects of a compound.

Workflow Diagram:

LPS_Workflow Acclimatization Animal Acclimatization (e.g., Male Wistar Rats, 180-200g) Grouping Random Grouping (Vehicle, this compound dose groups) Acclimatization->Grouping Dosing Oral Administration (Vehicle or this compound) Grouping->Dosing LPS_Challenge LPS Injection (i.p.) (e.g., 1 mg/kg, 1 hour post-dosing) Dosing->LPS_Challenge Blood_Collection Blood Collection (e.g., 1.5 hours post-LPS) LPS_Challenge->Blood_Collection TNFa_Analysis Serum TNF-α Measurement (ELISA) Blood_Collection->TNFa_Analysis

Caption: Workflow for LPS-Induced TNF-α Production Model.

Detailed Protocol:

  • Animals: Male Wistar rats (or a similar appropriate strain) are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to treatment groups (e.g., vehicle control, and different dose levels of this compound).

  • Compound Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) to the respective groups. The vehicle control group receives the vehicle alone.

  • LPS Challenge: One hour after compound administration, animals are challenged with an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli at a pre-determined dose (e.g., 1 mg/kg) to induce a systemic inflammatory response.

  • Blood Collection: Approximately 1.5 to 2 hours after the LPS challenge, blood samples are collected from the animals via an appropriate method (e.g., cardiac puncture under anesthesia).

  • TNF-α Measurement: Serum is separated from the blood samples by centrifugation. The concentration of TNF-α in the serum is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of TNF-α production in the this compound-treated groups is calculated relative to the vehicle-treated control group.

Rat Model of Collagen-Induced Arthritis (CIA)

The CIA model is a widely used preclinical model for rheumatoid arthritis, assessing the therapeutic efficacy of anti-inflammatory compounds in a chronic setting.

Workflow Diagram:

CIA_Workflow Immunization1 Day 0: Primary Immunization (Bovine Type II Collagen in CFA, intradermal) Immunization2 Day 7: Booster Immunization (Bovine Type II Collagen in IFA, intradermal) Immunization1->Immunization2 Arthritis_Onset Arthritis Onset Monitoring (Clinical scoring, paw volume measurement) Immunization2->Arthritis_Onset Treatment_Initiation Treatment Initiation (Oral administration of Vehicle or this compound, once daily) Arthritis_Onset->Treatment_Initiation Efficacy_Evaluation Efficacy Evaluation (Daily clinical scoring and paw volume measurement) Treatment_Initiation->Efficacy_Evaluation Continues for study duration Termination Study Termination and Analysis (Histopathology of joints) Efficacy_Evaluation->Termination

Caption: Workflow for Collagen-Induced Arthritis Model in Rats.

Detailed Protocol:

  • Animals: Male Lewis rats (or another susceptible strain) are typically used for this model.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Animals are immunized at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).

    • Booster Immunization (Day 7): A booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

  • Monitoring and Treatment:

    • Following the booster immunization, animals are monitored daily for the onset of clinical signs of arthritis, which typically appear between days 10 and 14.

    • Clinical signs are scored based on erythema and swelling of the paws. Paw volume can also be measured using a plethysmometer.

    • Once arthritis is established, animals are randomized into treatment groups.

    • This compound (at doses of 15, 50, and 150 mg/kg) or vehicle is administered orally once daily for a specified period (e.g., 14-21 days).

  • Efficacy Assessment:

    • Throughout the treatment period, clinical scores and paw volumes are recorded daily to assess the therapeutic effect of this compound.

    • Body weight is also monitored as an indicator of general health.

  • Terminal Analysis:

    • At the end of the study, animals are euthanized, and hind paws are collected for histopathological analysis to assess joint damage, inflammation, and cartilage/bone erosion.

This guide provides a detailed technical overview of the IRAK4 inhibitor this compound, intended to support further research and development in the field of inflammatory diseases. The provided data and protocols are based on available scientific literature and should be adapted and validated for specific experimental conditions.

The Central Role of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in Immunity and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune system, acting as the first line of defense against invading pathogens by recognizing pathogen-associated molecular patterns (PAMPs).[1] Given its pivotal position, IRAK4 is indispensable for initiating a robust inflammatory response. Dysregulation of IRAK4 signaling is implicated in a spectrum of diseases, including autoimmune disorders, inflammatory conditions, and various cancers, making it a highly attractive target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of the biological role of IRAK4, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

The Dual Role of IRAK4 in Signaling: Kinase and Scaffold

IRAK4's function in the TLR/IL-1R signaling cascade is multifaceted, involving both its intrinsic kinase activity and its role as a scaffold protein.[1] Upon ligand binding to a TLR or IL-1R, the adaptor protein MyD88 is recruited to the receptor's intracellular Toll/IL-1 receptor (TIR) domain.[4] MyD88 then recruits IRAK4 through interactions between their respective death domains, initiating the formation of a higher-order signaling complex known as the Myddosome.[4][5]

As a Kinase: IRAK4's kinase activity is crucial for the phosphorylation and subsequent activation of other members of the IRAK family, namely IRAK1 and IRAK2.[6] This phosphorylation event is a key step in propagating the downstream signal.

As a Scaffold: Independent of its kinase function, the physical presence of IRAK4 is essential for the stable assembly of the Myddosome complex.[7] This scaffolding function ensures the proper recruitment and orientation of downstream signaling molecules, facilitating efficient signal transduction.

This dual functionality underscores the complexity of IRAK4's role and presents different avenues for therapeutic modulation.

Signaling Pathways Involving IRAK4

IRAK4 is a central node in the MyD88-dependent signaling pathway, which is activated by most TLRs (except TLR3) and the IL-1R family. The activation of this pathway leads to the induction of inflammatory cytokines, chemokines, and type I interferons.

MyD88-Dependent Signaling Pathway

The canonical pathway involving IRAK4 proceeds as follows:

  • Ligand Recognition: PAMPs or cytokines bind to their respective TLRs or IL-1Rs, leading to receptor dimerization.

  • Myddosome Formation: The adaptor protein MyD88 is recruited, followed by IRAK4, and subsequently IRAK1 and/or IRAK2, to form the Myddosome complex.[5]

  • IRAK1/2 Phosphorylation: Within the Myddosome, IRAK4 phosphorylates IRAK1 and IRAK2.

  • TRAF6 Activation: Activated IRAK1 and IRAK2 dissociate from the complex and interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

  • Downstream Activation: TRAF6 activation leads to the activation of downstream kinases, including TGF-β-activated kinase 1 (TAK1), which in turn activates two major signaling arms:

    • NF-κB Pathway: Activation of the IκB kinase (IKK) complex, leading to the degradation of IκBα and the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.[8]

    • MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38, which are involved in the regulation of gene expression and cellular stress responses.[8]

TLR_IL1R_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand TLR/IL-1R TLR/IL-1R Ligand->TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1/2 IRAK1/2 IRAK4->IRAK1/2 P TRAF6 TRAF6 IRAK1/2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPK MAPK TAK1->MAPK NF-kB NF-kB IKK Complex->NF-kB Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes

Figure 1: MyD88-dependent signaling pathway.

Quantitative Data on IRAK4

A summary of key quantitative data related to IRAK4 is presented below for easy reference and comparison.

ParameterValueReference
Kinase Activity
ATP Km13.6 µM[9]
Vmax581 pmol/µg x min[9]
Inhibitor Potency (IC50)
PF-06650833 (Zimlovisertib)0.2 nM (cell assay), 2.4 nM (PBMC)[10]
BAY 1834845 (Zabedosertib)3.55 nM[10]
StaurosporinePotent inhibitor (specific value not provided)[11]
Protein-Protein Interaction
MyD88-IRAK4 InteractionStable complex formation[4][12]
Degrader Potency (DC50)
KT-4742.1 nM (human PBMCs)[10]

Table 1: Quantitative Data for IRAK4

IRAK4 Expression in Health and Disease

IRAK4 is widely expressed in immune cells, with particularly high levels in monocytes and granulocytes.[1] Its expression is crucial for a normal immune response to pathogens. However, aberrant IRAK4 expression and activation are associated with several diseases.

Tissue/Cell TypeExpression LevelImplication in DiseaseReference
Normal Tissues
Monocytes/MacrophagesHighCentral role in innate immune surveillance.[1]
GranulocytesHighImportant for the inflammatory response to bacterial and fungal infections.[1]
Disease States
Autoimmune DiseasesUpregulatedOveractivation of IRAK4 is linked to the pathogenesis of diseases like lupus.[8]
Cancer (e.g., Glioma, Pancreatic)OverexpressedCorrelates with poor prognosis and chemoresistance.[3] IRAK4 signaling can be co-opted by cancer cells to promote survival and proliferation.[1][3]

Table 2: IRAK4 Expression Profile

Experimental Protocols

Detailed methodologies for key experiments used to study IRAK4 are provided below.

IRAK4 Kinase Assay

This protocol is a composite based on several sources and is designed to measure the kinase activity of IRAK4 and to screen for inhibitors.

Materials:

  • Recombinant human IRAK4 kinase

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

  • ATP (at a concentration around the Km, e.g., 10-25 µM)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Test inhibitors dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Add 1 µl of inhibitor or DMSO (for controls) to the wells of the assay plate.

    • Add 2 µl of IRAK4 enzyme diluted in Kinase Buffer.

    • Add 2 µl of a mix of substrate and ATP in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor/DMSO to Assay Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add IRAK4 Enzyme Dispense_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP Mix Add_Enzyme->Add_Substrate_ATP Incubate_Reaction Incubate at RT (60 min) Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at RT (40 min) Stop_Reaction->Incubate_Stop Generate_Signal Generate Luminescent Signal (Kinase Detection Reagent) Incubate_Stop->Generate_Signal Incubate_Signal Incubate at RT (30 min) Generate_Signal->Incubate_Signal Read_Plate Read Luminescence Incubate_Signal->Read_Plate End End Read_Plate->End

Figure 2: Workflow for an IRAK4 kinase inhibitor screening assay.
Co-Immunoprecipitation (Co-IP) of IRAK4 and MyD88

This protocol is for studying the interaction between IRAK4 and its binding partner MyD88.

Materials:

  • Cells expressing endogenous or overexpressed tagged IRAK4 and MyD88.

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.6, 150 mM NaCl, 0.5% Nonidet P-40, 1 mM EDTA, with protease and phosphatase inhibitors).

  • Antibody specific for IRAK4 or the protein tag.

  • Protein A/G magnetic beads or agarose beads.

  • Wash Buffer (e.g., Lysis Buffer with a higher salt concentration).

  • Elution Buffer (e.g., 2x SDS-PAGE sample buffer).

Procedure:

  • Cell Lysis: Lyse cells in ice-cold Lysis Buffer. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complex: Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against IRAK4 and MyD88.

Western Blot for Phosphorylated IRAK1

This protocol is for detecting the phosphorylation of IRAK1, a downstream target of IRAK4, upon stimulation of the IL-1R pathway.

Materials:

  • Cells responsive to IL-1β stimulation.

  • Human IL-1β.

  • Lysis Buffer with phosphatase inhibitors.

  • Primary antibodies: anti-phospho-IRAK1 (e.g., Thr209) and anti-total IRAK1.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescent substrate.

Procedure:

  • Cell Stimulation: Treat cells with IL-1β (e.g., 50 ng/ml) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Lyse the cells in Lysis Buffer containing phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-IRAK1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total IRAK1 antibody to confirm equal protein loading.

The Dual Functionality of IRAK4: A Logical Relationship

The dual role of IRAK4 as both a kinase and a scaffold is fundamental to its function. While both are important, their relative contributions can differ depending on the specific signaling context.

IRAK4_Dual_Function cluster_functions IRAK4 Functions cluster_outcomes Downstream Events IRAK4 IRAK4 Scaffold_Function Scaffold Function IRAK4->Scaffold_Function Kinase_Function Kinase Function IRAK4->Kinase_Function Myddosome_Assembly Myddosome Assembly Scaffold_Function->Myddosome_Assembly IRAK1_Phosphorylation IRAK1 Phosphorylation Kinase_Function->IRAK1_Phosphorylation Signal_Propagation Signal Propagation Myddosome_Assembly->Signal_Propagation IRAK1_Phosphorylation->Signal_Propagation

Figure 3: Logical relationship of IRAK4's dual functions.

Conclusion

IRAK4 stands as a master regulator of innate immunity, with its kinase and scaffold functions being essential for the proper response to pathogens. The wealth of data on its involvement in inflammatory diseases and cancer has solidified its status as a prime therapeutic target. The development of small molecule inhibitors and, more recently, targeted protein degraders, offers promising new strategies for treating a wide range of debilitating conditions. A thorough understanding of the intricate biology of IRAK4, facilitated by the experimental approaches outlined in this guide, will be crucial for the continued development of novel and effective therapies targeting this key signaling node.

References

Methodological & Application

Application Notes & Protocols for the Synthesis and Production of Hassium-271

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, production, and decay properties of the superheavy element isotope Hassium-271. The information is intended to guide researchers in the fields of nuclear physics, radiochemistry, and drug development where the production and study of exotic isotopes are relevant.

Overview of Hassium-271

Hassium-271 is a synthetic, radioactive isotope of the element hassium (Hs), with atomic number 108. It is of particular interest to the scientific community due to its position on the chart of nuclides, contributing to the understanding of nuclear stability in the superheavy element region. Its relatively longer half-life compared to some other hassium isotopes makes it a candidate for chemical studies.

Synthesis of Hassium-271

The production of Hassium-271 is achieved through a nuclear fusion-evaporation reaction. The most viable and experimentally verified method involves the bombardment of a curium-248 target with a magnesium-26 projectile.

Nuclear Reaction

The primary nuclear reaction for the synthesis of Hassium-271 is:

24896Cm + 2612Mg → 274108Hs* → 271108Hs + 3n

This reaction proceeds via the formation of an excited compound nucleus, 274Hs*, which then de-excites by emitting three neutrons (3n evaporation channel) to form the Hassium-271 isotope.[1][2]

Quantitative Data for Synthesis
ParameterValueReference
Projectile 26Mg[1]
Target 248Cm[1]
Reaction 248Cm(26Mg, 3n)271Hs[1]
Half-life of 271Hs ~4 - 46 s[2][3]
Decay Mode of 271Hs Alpha (α) decay[3][4]

Experimental Protocol for Synthesis and Detection

The synthesis and detection of a superheavy element like Hassium-271 is a complex process that requires specialized equipment and a meticulous experimental procedure.

Target Preparation

The production of a robust and stable 248Cm target is critical for the success of the experiment, as it must withstand high-intensity heavy-ion beams.

  • Material: Highly enriched 248Cm, typically in the form of curium oxide (CmO2).

  • Backing: A thin, durable material such as beryllium (Be) or titanium (Ti) foil.

  • Preparation Technique: Molecular plating or vacuum deposition are common methods for creating a uniform target layer.[5] The target material is deposited onto the backing foil. For enhanced stability under high beam currents, techniques like coupled reduction with palladium (Pd) have been explored to create more robust intermetallic targets.[6][7]

  • Target Wheel: To dissipate heat and prevent target degradation, the target foils are often mounted on a rotating wheel that passes through the beam.

Accelerator and Beam Parameters
  • Accelerator: A heavy-ion accelerator, such as a cyclotron or a linear accelerator (LINAC), is required to accelerate the 26Mg ions to the required energy.

  • Beam Energy: The energy of the 26Mg beam must be carefully selected to maximize the cross-section of the 3n evaporation channel. While the full excitation function has been studied, the optimal energy is in the range that provides the necessary excitation energy for the compound nucleus to emit exactly three neutrons.

  • Beam Intensity: High beam intensities are necessary to achieve a sufficient production rate due to the low cross-sections of superheavy element formation.

Separation of Reaction Products

The Hassium-271 atoms produced in the reaction must be rapidly and efficiently separated from the unreacted projectile beam and other reaction byproducts. This is accomplished using a recoil separator.

  • Principle: Recoil separators, such as the Berkeley Gas-filled Separator (BGS) or the velocity filter SHIP at GSI, utilize magnetic and electric fields to separate ions based on their mass-to-charge ratio or velocity.[1]

  • Gas-filled Separators: These separators are filled with a low-pressure gas (e.g., helium), which helps to average the charge state of the recoiling ions, leading to a higher transmission efficiency for the desired products.

  • Gas-Jet Transport: Following separation, a gas-jet transport system can be used to move the isolated atoms from the separator's focal plane to a detection system.[8][9][10][11] The atoms are stopped in a gas cell and then transported by a carrier gas (e.g., a helium/aerosol mixture) through a capillary to the detector setup.

Detection System

The detection of Hassium-271 and its subsequent decay products is typically performed using alpha spectroscopy.

  • Detector Type: Silicon-strip detectors are commonly used to measure the energy and position of alpha particles emitted during the decay of the implanted nuclei.

  • Detection Setup: The Hassium-271 ions are implanted into the detector. The subsequent alpha decay chain can be correlated in time and position to provide a unique signature for the identification of the parent isotope.

  • Calibration: The detectors must be precisely calibrated using known alpha sources to ensure accurate energy measurements.

Decay Properties of Hassium-271

Hassium-271 undergoes a chain of alpha decays, transforming into lighter elements. The study of this decay chain provides valuable data for nuclear structure models.

Hassium-271 Decay Chain

The alpha decay of Hassium-271 initiates a decay chain that proceeds as follows:

271Hs → 267Sg + α 267Sg → 263Rf + α 263Rf → 259No + α

Quantitative Decay Data
IsotopeHalf-lifeDecay ModeDaughter Isotope
271Hs~4 - 46 sα267Sg
267Sg~1.4 minα, Spontaneous Fission (SF)263Rf
263Rf~11 minα, SF259No
259No~58 minα, Electron Capture (EC), SF255Fm, 259Md

Visualizations

Experimental Workflow for Hassium-271 Synthesis

Synthesis_Workflow cluster_accelerator Heavy-Ion Accelerator cluster_target Target Chamber cluster_separation Recoil Separator (BGS/SHIP) cluster_transport Gas-Jet Transport cluster_detection Detection System IonSource 26Mg Ion Source Accelerator Acceleration IonSource->Accelerator 26Mg ions Target Rotating 248Cm Target Accelerator->Target 26Mg Beam Separator Magnetic/Electric Fields Target->Separator Recoiling Hs-271 GasJet Gas Cell & Capillary Separator->GasJet Separated Hs-271 Detector Silicon Strip Detector GasJet->Detector Implantation DAQ Data Acquisition Detector->DAQ Analysis Data Analysis DAQ->Analysis Data

Caption: Experimental workflow for the synthesis and detection of Hassium-271.

Hassium-271 Decay Pathway

Decay_Pathway Hs271 Hassium-271 (t½ ≈ 4-46 s) Sg267 Seaborgium-267 (t½ ≈ 1.4 min) This compound->Sg267 α decay Rf263 Rutherfordium-263 (t½ ≈ 11 min) Sg267->Rf263 α decay SF_Sg Spontaneous Fission Sg267->SF_Sg No259 Nobelium-259 (t½ ≈ 58 min) Rf263->No259 α decay SF_Rf Spontaneous Fission Rf263->SF_Rf Fm255 Fermium-255 No259->Fm255 α decay Md259 Mendelevium-259 No259->Md259 EC SF_No Spontaneous Fission No259->SF_No

Caption: Alpha decay chain of Hassium-271.

Safety Considerations

Hassium-271 and its decay products are highly radioactive. All handling and experimental procedures must be conducted in appropriately shielded facilities with remote handling capabilities. Personnel must be trained in radiation safety and all institutional and regulatory guidelines must be strictly followed.

Conclusion

The synthesis and study of Hassium-271 provide crucial insights into the nuclear and chemical properties of the heaviest elements. The protocols outlined in these notes, based on the fusion-evaporation reaction of 26Mg on a 248Cm target, represent the current state-of-the-art in superheavy element research. Further refinements in target technology, beam intensity, and detector efficiency will be critical for advancing our understanding of this exotic region of the nuclear chart.

References

Application Notes and Protocols for the Detection of Hassium-271 Decay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for the production and detection of the superheavy element isotope Hassium-271 (²⁷¹Hs). The methodologies described are based on techniques employed at leading heavy element research facilities such as the GSI Helmholtz Centre for Heavy Ion Research.

I. Introduction

Hassium (Hs), with atomic number 108, is a synthetic, superheavy element.[1][2][3] Its isotopes are highly radioactive and are produced in minute quantities through nuclear fusion reactions.[2][3] The isotope Hassium-271 is of particular interest due to its relatively long half-life compared to other known Hassium isotopes, making it a candidate for more detailed studies of the nuclear and chemical properties of superheavy elements.[4] The detection of ²⁷¹Hs relies on identifying its characteristic alpha decay.

II. Quantitative Data Summary

The decay properties of Hassium-271 and its neighboring isotopes are crucial for its unambiguous identification. The primary decay mode for these isotopes is alpha decay, leading to a chain of subsequent decays that can be genetically correlated.

IsotopeHalf-life (t½)Decay ModeAlpha Decay Energy (MeV)Daughter Isotope
²⁷¹Hs ~4 s - 46 s[4][5]α~9.9[6]²⁶⁷Sg
²⁷⁰Hs~3.6 s - 7.6 s[4]α~8.83[4]²⁶⁶Sg
²⁶⁹Hs~13 s[4]α²⁶⁵Sg
²⁶⁷Sgα, SF²⁶³Rf

Note: The half-life of ²⁷¹Hs has some uncertainty due to the low number of observed decay events.[4]

III. Experimental Protocols

The experimental setup for detecting Hassium-271 decay involves the production of the isotope via a nuclear fusion reaction, its rapid separation from the primary beam and other reaction products, and the detection of its subsequent alpha decay.

1. Production of Hassium-271

Hassium isotopes are typically produced via "hot" or "cold" fusion reactions. For neutron-rich isotopes like ²⁷¹Hs, a "hot" fusion reaction is often employed.

  • Ion Source and Accelerator: A high-intensity beam of heavy ions is generated in an ion source and accelerated to a specific energy by a linear accelerator, such as the UNILAC at GSI.[7]

  • Projectile and Target: For the production of Hassium isotopes, a common reaction involves bombarding a target of a heavy element with a lighter, energetic projectile. For instance, isotopes of Hassium have been synthesized by bombarding a Curium-248 (²⁴⁸Cm) target with Magnesium-26 (²⁶Mg) ions.[8][9]

  • Nuclear Fusion Reaction: The projectile ions fuse with the target nuclei to form a highly excited compound nucleus. This compound nucleus then de-excites by evaporating a specific number of neutrons to form the desired Hassium isotope. For ²⁷¹Hs, this would likely involve a reaction with a specific number of evaporated neutrons (xn).

2. Separation of Hassium-271

The newly formed Hassium atoms must be rapidly and efficiently separated from the intense primary beam and unwanted reaction byproducts. This is achieved using a recoil separator.

  • Recoil Separator: A gas-filled recoil separator like the TransActinide Separator and Chemistry Apparatus (TASCA) or a velocity filter like the Separator for Heavy Ion reaction Products (SHIP) is used.[7][10][11][12][13][14] These devices use a combination of magnetic and electric fields to separate the reaction products based on their different magnetic rigidities or velocities.[7][10]

  • Gas-Filled Separator Principle: In a gas-filled separator, the chamber is filled with a low-pressure gas (e.g., helium).[10] The recoiling fusion products and the primary beam particles have different atomic numbers and velocities, leading to different average charge states as they pass through the gas. This results in different trajectories in the magnetic field, allowing for the separation of the desired Hassium ions.

3. Detection of Hassium-271 Decay

The separated Hassium ions are implanted into a sensitive detector array where their decay is measured.

  • Implantation Detector: The ions from the recoil separator are implanted into a position-sensitive silicon detector array.[15]

  • Alpha Spectroscopy: Hassium-271 decays primarily via the emission of an alpha particle.[5] The energy of this alpha particle is characteristic of the decaying nucleus. The silicon detectors measure the energy of the emitted alpha particles with high resolution.[16][17][18][19]

  • Genetic Correlations: The daughter nucleus, Seaborgium-267 (²⁶⁷Sg), is also radioactive and will decay. By recording the position and time of the implantation of the Hassium ion and the subsequent alpha decays at the same position, a genetic correlation can be established. This chain of decays provides a definitive identification of the parent Hassium-271 nucleus.[20]

  • Data Acquisition: A sophisticated data acquisition system is used to record the energy, position, and time of all implantation and decay events.[15]

IV. Visualizations

Experimental Workflow for Hassium-271 Detection

Experimental_Workflow cluster_Production Production cluster_Separation Separation cluster_Detection Detection & Analysis Ion_Source Ion Source (e.g., ECR) Accelerator Linear Accelerator (e.g., UNILAC) Ion_Source->Accelerator Projectile Ions (e.g., 26Mg) Target Target (e.g., 248Cm) Accelerator->Target Accelerated Beam Separator Recoil Separator (e.g., TASCA/SHIP) Target->Separator Fusion Products Detector Silicon Detector Array Separator->Detector Separated 271Hs Ions DAQ Data Acquisition System Detector->DAQ Analysis Data Analysis (Genetic Correlations) DAQ->Analysis

A schematic overview of the experimental workflow for the production and detection of Hassium-271.

Alpha Decay Chain of Hassium-271

Decay_Chain Hs271 271Hs Sg267 267Sg This compound->Sg267 α (t½ ≈ 4-46 s) Rf263 263Rf Sg267->Rf263 α / SF Lr259 259Lr Rf263->Lr259 α Further_Decays ... Lr259->Further_Decays α

The alpha decay chain originating from Hassium-271, showing the sequential alpha decays.

References

Application Notes and Protocols for Alpha Decay Spectroscopy of Hassium-271

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the alpha decay spectroscopy of the superheavy element isotope Hassium-271 (²⁷¹Hs). It includes a summary of its decay properties, a detailed protocol for its production and spectroscopic analysis, and a discussion of the significance of these studies.

Introduction

Hassium (Hs), with atomic number 108, is a synthetic, superheavy element. Its isotopes are highly radioactive and are produced in minute quantities through nuclear fusion reactions. The study of the decay properties of Hassium isotopes, such as ²⁷¹Hs, provides crucial insights into the structure and stability of the heaviest atomic nuclei. Alpha decay spectroscopy is a primary tool for these investigations, allowing for the precise measurement of decay energies and half-lives, which are fundamental to understanding nuclear shell effects in the region of the predicted "island of stability."

Quantitative Data Summary

The alpha decay of Hassium-271 is characterized by the emission of an alpha particle, leading to the formation of Seaborgium-267 (²⁶⁷Sg). The key quantitative data for this decay process are summarized in the table below. It is important to note that the data for ²⁷¹Hs is based on a limited number of observed events, and therefore the values have some uncertainty.[1]

IsotopeHalf-life (t½)Decay ModeDaughter IsotopeAlpha Decay Energy (Qα)
²⁷¹Hs ~46 s[1]α²⁶⁷Sg9.42 MeV[2]

Experimental Protocols

The study of ²⁷¹Hs via alpha decay spectroscopy involves a multi-step process, from the synthesis of the isotope to the detection of its decay products. The following protocol outlines the typical experimental methodology.

Synthesis of Hassium-271

Hassium isotopes are synthesized using heavy-ion fusion-evaporation reactions.[1] For isotopes in the mass region of ²⁷¹Hs, "hot fusion" reactions are often employed.

Reaction: A common reaction for synthesizing isotopes near ²⁷¹Hs involves bombarding a heavy target with a lighter projectile. For instance, the synthesis of nearby Hassium isotopes has been achieved through reactions such as:

  • ²⁴⁸Cm + ²⁶Mg → ²⁷⁴Hs* → ²⁷⁰Hs + 4n[3][4]

The synthesis of ²⁷¹Hs would involve a similar reaction, potentially through a 3n evaporation channel.

Procedure:

  • Target Preparation: A target of a heavy element, such as Curium-248 (²⁴⁸Cm), is prepared, often by electrodeposition onto a thin backing foil (e.g., beryllium or titanium).

  • Irradiation: The target is irradiated with a high-intensity beam of projectiles, for example, Magnesium-26 (²⁶Mg), from a particle accelerator like the UNILAC at GSI.[3] The beam energy is carefully selected to maximize the cross-section for the desired fusion-evaporation channel.

  • Production of Evaporation Residues: The fusion of the projectile and target nuclei creates a highly excited compound nucleus (e.g., ²⁷⁴Hs*). This compound nucleus de-excites by evaporating a specific number of neutrons (e.g., 3 or 4) to produce the desired Hassium isotope.[1]

Separation and Detection of Hassium-271

The Hassium atoms produced in the reaction must be rapidly and efficiently separated from the unreacted beam particles and other reaction products.

Methodology:

  • Recoil Separation: The Hassium evaporation residues recoil out of the target with a specific momentum. A velocity filter or a gas-filled recoil separator is used to physically separate these residues from the primary beam and other unwanted particles.[5]

  • Implantation: The separated Hassium ions are implanted into a position-sensitive silicon detector array (e.g., a PIPS detector) located at the focal plane of the separator.

  • Alpha Decay Spectroscopy: The implanted ²⁷¹Hs nucleus will undergo alpha decay. The emitted alpha particle and the recoiling daughter nucleus (²⁶⁷Sg) are detected by the silicon detector. The energy of the alpha particle is measured with high precision.

  • Correlation Analysis: The position and time of the implantation event are recorded. The subsequent alpha decay events at the same position are then correlated to establish a genetic link. This time- and position-correlation analysis is crucial for identifying the decay chain and confirming the identity of the parent nucleus. For example, the decay of ²⁷¹Hs would be followed by the decay of ²⁶⁷Sg.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the production and alpha decay spectroscopy of a superheavy element like Hassium-271.

Experimental_Workflow cluster_accelerator Particle Accelerator cluster_target Target Chamber cluster_separation Separation cluster_detection Detection System ion_source Ion Source (e.g., ²⁶Mg) accelerator Linear Accelerator (e.g., UNILAC) ion_source->accelerator Acceleration target Target (e.g., ²⁴⁸Cm) accelerator->target Ion Beam separator Recoil Separator (e.g., velocity filter) target->separator Reaction Products (including ²⁷¹Hs) detector Silicon Detector Array (Implantation & α-detection) separator->detector Separated ²⁷¹Hs data_analysis Data Analysis (Correlation) detector->data_analysis Signal Processing

Caption: Experimental workflow for the synthesis and study of ²⁷¹Hs.

Alpha Decay Chain of ²⁷¹Hs

The alpha decay of ²⁷¹Hs initiates a decay chain that can be traced through subsequent alpha decays of its daughter and granddaughter nuclei.

Alpha_Decay_Chain Hs271 ²⁷¹Hs (Z=108, N=163) t½ ≈ 46 s Sg267 ²⁶⁷Sg (Z=106, N=161) This compound->Sg267 α (9.42 MeV) Rf263 ²⁶³Rf (Z=104, N=159) Sg267->Rf263 α No259 ²⁵⁹No (Z=102, N=157) Rf263->No259 α Fm255 ²⁵⁵Fm (Z=100, N=155) No259->Fm255 α

Caption: Alpha decay chain originating from Hassium-271.

Significance and Applications

The precise measurement of the alpha decay properties of ²⁷¹Hs and neighboring isotopes is of paramount importance for nuclear physics. This data provides a direct test of theoretical models that predict the existence and location of the "island of stability," a region of superheavy nuclei with enhanced stability. The observed shell effects at N=162, for which ²⁷⁰Hs is a key example, are strongly supported by such experimental data.[1] While there are no direct applications of Hassium in drug development due to its extreme instability and scarcity, the techniques and technologies developed for the study of superheavy elements have broader applications in nuclear medicine and materials science.

References

Application Notes and Protocols for the Synthesis of Hassium Isotopes via Cold Fusion Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer for Drug Development Professionals: The synthesis and study of Hassium (Hs), a superheavy element, are confined to fundamental nuclear physics and chemistry research. Due to its extreme instability—with the most stable known isotopes having half-lives of seconds to minutes—and the microscopic quantities producible (atoms at a time), Hassium has no current or foreseeable application in pharmacology or drug development.[1][2] The following notes are provided for informational purposes on the state-of-the-art synthesis of this element.

Introduction and Theoretical Background

Hassium (Hs), with atomic number 108, is a synthetic transactinide element.[3][4] It is not found in nature and can only be produced in particle accelerators.[5][6][7] The synthesis of Hassium isotopes is a significant area of research in nuclear physics, aimed at understanding the properties of superheavy nuclei and probing the limits of the periodic table.

One of the primary methods for synthesizing Hassium is through "cold fusion" reactions.[4][8] In the context of heavy element synthesis, this term does not refer to the discredited concept of fusion at room temperature. Instead, it describes nuclear reactions where the projectile and target nuclei fuse with relatively low excitation energy (10-20 MeV).[4][9] This technique enhances the survival probability of the newly formed, highly fragile superheavy nucleus by reducing the likelihood of prompt fission.[4][9] The archetypal cold fusion reaction for Hassium involves bombarding a stable, heavy target nucleus like Lead-208 with a lighter, energetic projectile ion, such as Iron-58.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for Hassium isotopes produced via cold fusion reactions and their decay properties.

Table 1: Cold Fusion Reactions for Hassium Isotope Production
Target IsotopeProjectile IsotopeCompound NucleusProduced Hs IsotopeReaction ChannelCross-Section
208Pb58Fe266Hs265Hs1n19 pb
208Pb58Fe266Hs264Hs2n3.2 pb[10]
207Pb58Fe265Hs264Hs1nMeasured
208Pb57Fe265Hs264Hs1nMeasured
209Bi58Fe267Bh*266Bh -> 262Db -> 258Lr -> 254Md(not direct Hs)-

Note: Cross-section values can vary significantly with beam energy. The values presented are indicative of typical experimental outcomes.

Table 2: Decay Properties of Selected Hassium Isotopes
IsotopeHalf-LifePrimary Decay ModeAlpha Decay Energy (MeV)Daughter Isotope
263Hs0.74 msα10.72259Sg
264Hs~0.63 sα (70%), SF (30%)10.32260Sg
265Hs1.96 msα10.30261Sg
269Hs~13 sα9.21265Sg
270Hs~7.6 sα8.83[10]266Sg
271Hs~46 sα-267Sg
277mHs~130 sSF-(various)

(Data compiled from various sources including[4][10][11])

Experimental Protocols

The following protocol outlines the generalized methodology for the synthesis and identification of Hassium isotopes, based on the successful experiment producing 265Hs at the Gesellschaft für Schwerionenforschung (GSI) in Darmstadt, Germany.[2][3]

Protocol 1: Synthesis and Identification of 265Hs

Objective: To produce and identify 265Hs via the 208Pb(58Fe, 1n)265Hs cold fusion reaction.

1. Ion Source and Accelerator:

  • Generate a high-intensity beam of 58Fe ions from an enriched iron source.
  • Accelerate the 58Fe ions using a linear accelerator (e.g., the UNILAC at GSI) to a specific kinetic energy, typically in the range of 4.8-5.0 MeV/nucleon.

2. Target Preparation:

  • Prepare a thin, uniform target of isotopically enriched 208Pb.
  • The target is often mounted on a rotating wheel to withstand the intense ion beam without melting or damage.

3. Irradiation and Fusion Reaction:

  • Direct the accelerated 58Fe beam onto the 208Pb target.
  • The fusion of a 58Fe projectile with a 208Pb target nucleus forms a highly excited compound nucleus (266Hs*).
  • This compound nucleus de-excites primarily by evaporating a single neutron (1n channel), resulting in the formation of 265Hs.

4. Separation of Reaction Products:

  • The 265Hs nuclei, recoiling from the target, must be separated from the unreacted primary beam ions and other reaction byproducts.
  • Employ a velocity filter, such as the Separator for Heavy Ion reaction Products (SHIP) at GSI. This device uses a combination of electric and magnetic fields to separate ions based on their velocity, effectively isolating the desired Hassium nuclei.

5. Detection and Identification:

  • Implant the separated 265Hs nuclei into a position-sensitive silicon detector array at the focal plane of the separator.
  • The identification of 265Hs is achieved by observing its characteristic alpha decay chain. The implanted nucleus will undergo alpha decay, followed by a sequence of subsequent alpha decays from its daughter and granddaughter nuclei.
  • Record the time and position of the initial implantation and each subsequent decay event. The genetic correlation of these events in the same detector position—matching the known decay energies and half-lives of 265Hs and its descendants (261Sg, 257Rf, etc.)—provides unambiguous identification of the parent Hassium isotope.

Visualizations

Diagram 1: Cold Fusion Reaction Pathway

Cold_Fusion_Hs cluster_reactants Reactants cluster_product Products Pb208 208Pb Target Compound Excited Compound Nucleus 266Hs* Pb208->Compound Fe58 58Fe Projectile Fe58->Compound + Fusion Hs265 265Hs n Neutron (n) Compound->Hs265 - 1n Evaporation Compound->n

Caption: Synthesis of Hassium-265 via a cold fusion reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_beam Beam Preparation cluster_reaction Reaction & Separation cluster_detection Detection & Analysis IonSource 1. 58Fe Ion Source Accelerator 2. Linear Accelerator IonSource->Accelerator Injection Target 3. 208Pb Target Accelerator->Target Irradiation Separator 4. Velocity Filter (SHIP) Target->Separator Recoils Detector 5. Silicon Detector Separator->Detector Implantation Analysis 6. Decay Chain Analysis Detector->Analysis Data Acquisition

Caption: Workflow for Hassium synthesis and identification.

Diagram 3: Alpha Decay Chain of 265Hs

Decay_Chain Hs265 265Hs (t½ = 1.96 ms) Sg261 261Sg (t½ = 183 ms) Hs265->Sg261 α Rf257 257Rf (t½ = 4.7 s) Sg261->Rf257 α No253 253No (t½ = 1.62 min) Rf257->No253 α Fm249 249Fm No253->Fm249 α

References

Application Notes and Protocols: Synthesis of HS271, a Potent IRAK4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HS271 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases. As an IRAK4 inhibitor, this compound holds significant therapeutic potential. This document provides a detailed, hypothetical synthesis protocol for this compound, based on established synthetic methodologies for structurally related compounds. Additionally, it includes key biological and pharmacokinetic data for this compound and visual representations of its synthesis workflow and its target signaling pathway.

Compound Data

The following table summarizes key quantitative data for the this compound compound.

ParameterValueReference
Molecular Formula C₂₁H₂₄F₃N₅O₂[1]
Molecular Weight 435.44 g/mol [1]
CAS Number 2410393-15-4[1]
Appearance White to yellow solid[1]
IRAK4 IC₅₀ 7.2 μM[1]
In Vivo Efficacy Significant reduction in paw swelling in a rat model of collagen-induced arthritis at 15 mg/kg, once daily.[1]
Pharmacokinetics (Rat) t₁/₂: 3.3 h, Cₘₐₓ: 2107 ng/mL, Oral Bioavailability: 58.2%[1]

Experimental Protocols

The synthesis of this compound can be envisaged as a multi-step process involving the preparation of key intermediates followed by their coupling to yield the final product. The proposed synthetic route is outlined below.

Synthesis of Intermediate 1: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

The synthesis of the pyrazolo[1,5-a]pyrimidine core can be achieved through the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.

Materials:

  • 3-Aminopyrazole-4-carboxylic acid

  • 1,1,3,3-Tetramethoxypropane

  • Concentrated Hydrochloric Acid

  • Zinc Chloride

  • Ethanol

  • Aqueous Ammonia

  • Chloroform

Procedure:

  • 3-Aminopyrazole-4-carboxylic acid is decarboxylated by heating to approximately 170 °C until the evolution of carbon dioxide ceases.

  • The resulting 3-aminopyrazole is dissolved in ethanol.

  • Concentrated hydrochloric acid and zinc chloride are added to the solution, which is then heated to reflux.

  • A solution of 1,1,3,3-tetramethoxypropane in ethanol is added, and the mixture is refluxed for 1 hour.

  • The reaction mixture is poured into ice water, neutralized with aqueous ammonia, and extracted with chloroform.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield pyrazolo[1,5-a]pyrimidine.

  • Subsequent functionalization, such as carboxylation at the 3-position, can be achieved through various methods, including formylation followed by oxidation, to yield pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

Synthesis of Intermediate 2: 4-(Trifluoromethyl)benzoyl chloride

This intermediate can be readily prepared from the corresponding carboxylic acid.

Materials:

  • 4-(Trifluoromethyl)benzoic acid

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF, catalytic)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 4-(trifluoromethyl)benzoic acid in dichloromethane, a catalytic amount of DMF is added.

  • The solution is cooled in an ice bath, and oxalyl chloride or thionyl chloride is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The solvent and excess reagent are removed under reduced pressure to yield crude 4-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Synthesis of Intermediate 3: 1-(Dimethylamino)-2-methylpropan-2-ol

This tertiary amino alcohol can be synthesized via the reaction of an appropriate epoxide with dimethylamine.

Materials:

  • Isobutylene oxide

  • Dimethylamine (aqueous solution or gas)

  • Methanol or other suitable solvent

Procedure:

  • Isobutylene oxide is dissolved in methanol in a pressure-rated vessel.

  • The solution is cooled, and an excess of dimethylamine is added.

  • The vessel is sealed and heated to a temperature between 50-100 °C for several hours.

  • After cooling, the excess dimethylamine and solvent are removed under reduced pressure.

  • The crude product is purified by distillation or chromatography to yield 1-(dimethylamino)-2-methylpropan-2-ol.

Final Assembly: Synthesis of this compound

The final step involves the coupling of the key intermediates. This can be achieved through a series of reactions, including the formation of an amide bond.

Materials:

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Intermediate 1)

  • 1-(Dimethylamino)-2-methylpropan-2-ol (Intermediate 3)

  • 4-(Trifluoromethyl)benzoyl chloride (Intermediate 2)

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • A suitable base (e.g., DIPEA, triethylamine)

  • A suitable solvent (e.g., DMF, DCM)

Procedure:

Step 1: Amide formation between Intermediate 1 and Intermediate 3

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Intermediate 1) is dissolved in a suitable solvent like DMF.

  • An amide coupling reagent (e.g., HATU) and a base (e.g., DIPEA) are added to the solution.

  • 1-(Dimethylamino)-2-methylpropan-2-ol (Intermediate 3) is added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated.

  • The crude product, N-(1-(dimethylamino)-2-methylpropan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, is purified by column chromatography.

Step 2: Acylation of the pyrazolopyrimidine core

  • The product from Step 1 is dissolved in a suitable solvent like DCM or THF.

  • A base (e.g., pyridine or triethylamine) is added.

  • 4-(Trifluoromethyl)benzoyl chloride (Intermediate 2) is added dropwise at 0 °C.

  • The reaction is stirred and allowed to warm to room temperature.

  • Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The final product, this compound, is purified by column chromatography or recrystallization.

Visualizations

Proposed Synthesis Workflow for this compound

G cluster_final_synthesis Final Assembly A 3-Aminopyrazole-4-carboxylic acid C Intermediate 1 Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid A->C Decarboxylation & Cyclization B 1,1,3,3-Tetramethoxypropane B->C J N-(1-(dimethylamino)-2-methylpropan-2-yl) pyrazolo[1,5-a]pyrimidine-3-carboxamide C->J D 4-(Trifluoromethyl)benzoic acid F Intermediate 2 4-(Trifluoromethyl)benzoyl chloride D->F Acyl Halogenation E Oxalyl Chloride E->F K This compound F->K G Isobutylene oxide I Intermediate 3 1-(Dimethylamino)-2-methylpropan-2-ol G->I Ring Opening H Dimethylamine H->I I->J J->K Acylation

Caption: Proposed synthetic workflow for the IRAK4 inhibitor this compound.

IRAK4 Signaling Pathway

G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes This compound This compound This compound->IRAK4

Caption: Simplified IRAK4 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for In Vitro Testing of HS271, an IRAK4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays for characterizing the inhibitory activity of HS271 against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Detailed protocols for key biochemical and cellular assays are provided to guide researchers in the accurate assessment of IRAK4 inhibition.

Introduction to IRAK4 and this compound

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune signaling pathways.[1] It acts as a central mediator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[2][3] The activation of IRAK4 is dependent on the adaptor protein MyD88, which facilitates the formation of a signaling complex known as the Myddosome.[4][5][6] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.

This compound is a potent and selective inhibitor of IRAK4, demonstrating superior enzymatic and cellular activities.[7] It is an orally active compound with promising pharmacokinetic properties.[7] In vitro characterization of this compound's inhibitory potential is crucial for understanding its mechanism of action and for its development as a therapeutic agent.

Quantitative Data Summary

The inhibitory activity of this compound against IRAK4 has been quantified using various in vitro assays. The following table summarizes the key quantitative data.

InhibitorAssay TypeTargetIC50Reference
This compoundBiochemical Kinase AssayIRAK47.2 µM[7]

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling pathway.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Phosphorylation NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocation This compound This compound This compound->IRAK4 Inhibition

MyD88-dependent IRAK4 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for three common in vitro assays used to determine the inhibitory activity of compounds against IRAK4: the ADP-Glo™ Kinase Assay, the LanthaScreen® Eu Kinase Binding Assay, and a cellular IRAK1 phosphorylation assay.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies IRAK4 kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Experimental Workflow:

ADP_Glo_Workflow Start Start Prepare_Reagents Prepare Reagents: - IRAK4 Enzyme - Substrate (e.g., MBP) - ATP - this compound dilutions Start->Prepare_Reagents Kinase_Reaction Set up Kinase Reaction: - Add IRAK4, Substrate, and this compound - Initiate with ATP Prepare_Reagents->Kinase_Reaction Incubate_1 Incubate at 30°C for 45-60 min Kinase_Reaction->Incubate_1 Add_ADPGlo_Reagent Add ADP-Glo™ Reagent Incubate_1->Add_ADPGlo_Reagent Incubate_2 Incubate at RT for 40 min Add_ADPGlo_Reagent->Incubate_2 Add_Kinase_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Kinase_Detection_Reagent Incubate_3 Incubate at RT for 30-60 min Add_Kinase_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data: - Calculate % inhibition - Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for the ADP-Glo™ IRAK4 Kinase Assay.

Materials:

  • IRAK4 Kinase Assay Kit (e.g., BPS Bioscience, Cat. #78524) or individual components:

    • Recombinant human IRAK4 enzyme

    • Kinase substrate (e.g., Myelin Basic Protein, MBP)

    • ATP

    • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega, Cat. #V9101)

  • This compound compound

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Protocol:

  • Reagent Preparation:

    • Prepare a 1x kinase assay buffer from the 5x stock.

    • Thaw recombinant IRAK4 enzyme, substrate (MBP), and ATP on ice.

    • Prepare serial dilutions of this compound in DMSO, followed by a final dilution in 1x kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[3][8]

  • Kinase Reaction Setup (25 µL total volume): [8]

    • To each well of a white assay plate, add:

      • 2.5 µL of diluted this compound or vehicle (DMSO in kinase buffer).

      • 12.5 µL of a master mix containing 1x kinase assay buffer, ATP, and MBP substrate.

    • Initiate the reaction by adding 10 µL of diluted IRAK4 enzyme to each well, except for the "no enzyme" control wells.

  • Incubation:

    • Incubate the plate at 30°C for 45 to 60 minutes.[8][9]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate the plate at room temperature for 40 minutes.[9]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 to 60 minutes.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percentage of IRAK4 inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Biochemical Binding Assay: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the ATP binding site of IRAK4. Inhibition is detected by a decrease in the FRET signal due to the displacement of the tracer by the inhibitor.[10]

Experimental Workflow:

LanthaScreen_Workflow Start Start Prepare_Reagents Prepare Reagents: - Tagged IRAK4 Enzyme - Eu-labeled Antibody - Alexa Fluor™ Tracer - this compound dilutions Start->Prepare_Reagents Assay_Setup Set up Assay Plate: - Add this compound dilutions - Add IRAK4/Antibody mix - Add Tracer Prepare_Reagents->Assay_Setup Incubate Incubate at RT for 60 min Assay_Setup->Incubate Read_TRFRET Read TR-FRET Signal (Emission at 665 nm and 615 nm) Incubate->Read_TRFRET Analyze_Data Analyze Data: - Calculate Emission Ratio - Determine IC50 Read_TRFRET->Analyze_Data End End Analyze_Data->End IRAK1_Phos_Workflow Start Start Seed_Cells Seed Cells (e.g., THP-1) in a multi-well plate Start->Seed_Cells Pretreat_Inhibitor Pre-treat cells with This compound dilutions Seed_Cells->Pretreat_Inhibitor Stimulate_Cells Stimulate with TLR agonist (e.g., LPS or IL-1β) Pretreat_Inhibitor->Stimulate_Cells Lyse_Cells Lyse cells and collect lysates Stimulate_Cells->Lyse_Cells Measure_pIRAK1 Measure Phospho-IRAK1 levels (e.g., Western Blot, ELISA, ECL) Lyse_Cells->Measure_pIRAK1 Analyze_Data Analyze Data: - Quantify pIRAK1 levels - Determine IC50 Measure_pIRAK1->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for HS271 in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS271 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[1] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases.[2][3] These application notes provide detailed protocols for utilizing various animal models of inflammation to test the efficacy of this compound. The models covered include collagen-induced arthritis (CIA) in rats, lipopolysaccharide (LPS)-induced sepsis in rats, imiquimod-induced psoriasis in mice, and dextran sulfate sodium (DSS)-induced colitis in mice.

This compound: A Selective IRAK4 Inhibitor

This compound is an orally active small molecule inhibitor of IRAK4 with a reported IC50 of 7.2 μM.[1] It has demonstrated significant anti-inflammatory effects in preclinical studies.[1]

Pharmacokinetics:

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability in several species. In rats, the oral bioavailability is 58.2%, with a half-life (t1/2) of 3.3 hours and a maximum plasma concentration (Cmax) of 2107 ng/mL.[1]

IRAK4 Signaling Pathway in Inflammation

IRAK4 plays a central role in the innate immune response. Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by their respective cytokines, the adaptor protein MyD88 recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6, which are key mediators of inflammation.[4][5] Inhibition of IRAK4 by this compound is expected to block these downstream inflammatory responses.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P This compound This compound This compound->IRAK4 Inhibits TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Genes AP1 AP-1 MAPK->AP1 AP1->Inflammatory_Genes

Caption: IRAK4 Signaling Pathway in Inflammation.

Animal Models for this compound Efficacy Testing

The following sections provide detailed protocols for four commonly used animal models of inflammation suitable for evaluating the therapeutic potential of this compound.

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a well-established and widely used model for studying the pathology of rheumatoid arthritis and for evaluating anti-arthritic therapies.[6]

Quantitative Data Summary
Dose of this compound (mg/kg, p.o., q.d.)Paw Swelling ReductionArthritis Score ReductionReference
15SignificantSignificant[1]
50SignificantSignificant[1]
150Elimination of swellingSignificant reduction[1]

Experimental Protocol

CIA_Workflow start Start acclimatization Acclimatization (1 week) start->acclimatization immunization1 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) acclimatization->immunization1 immunization2 Day 7: Booster Immunization (Bovine Type II Collagen in IFA) immunization1->immunization2 treatment_start Day 11-13: Onset of Arthritis Initiate this compound Treatment (p.o., q.d.) immunization2->treatment_start monitoring Daily Monitoring: - Paw Swelling (Calipers) - Arthritis Score - Body Weight treatment_start->monitoring termination Day 17-34: Study Termination - Blood Collection (Cytokine Analysis) - Tissue Collection (Histopathology) monitoring->termination end End termination->end

Caption: Experimental Workflow for Collagen-Induced Arthritis Model.

Materials:

  • Male Lewis or Wistar rats (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Calipers for paw measurement

Procedure:

  • Acclimatization: House rats for at least one week under standard laboratory conditions before the start of the experiment.

  • Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of CFA. Administer intradermal injections at the base of the tail and multiple sites on the back (total volume ~0.2 mL per rat).[6]

  • Booster Immunization (Day 7): Prepare an emulsion of bovine type II collagen in IFA. Administer a booster injection intradermally at the base of the tail.[6]

  • Treatment: Begin oral administration of this compound (15, 50, 150 mg/kg) or vehicle once daily, starting from the onset of arthritis (typically days 11-13).[1][7]

  • Monitoring:

    • Measure the thickness of both hind paws daily using a digital caliper.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=joint deformity and/or ankylosis).[8] The maximum score per animal is 16.

    • Record body weight daily.

  • Termination: At the end of the study (typically day 17-34), euthanize the animals.

  • Outcome Measures:

    • Primary: Paw swelling, arthritis score.

    • Secondary: Histopathological analysis of joints for inflammation, pannus formation, cartilage damage, and bone resorption.[6] Measurement of serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.

Lipopolysaccharide (LPS)-Induced Sepsis in Rats

This model is used to study systemic inflammation and the "cytokine storm" associated with sepsis.[9] It is a valuable tool for evaluating the acute anti-inflammatory effects of compounds like this compound.

Quantitative Data Summary
Dose of this compound (mg/kg, p.o.)TNF-α InhibitionIL-6 InhibitionReference
15-150Robust inhibitionSignificant inhibition[1][10]

Experimental Protocol

LPS_Sepsis_Workflow start Start acclimatization Acclimatization (1 week) start->acclimatization treatment Pre-treatment with this compound or Vehicle (p.o.) acclimatization->treatment lps_challenge LPS Challenge (i.p.) treatment->lps_challenge blood_collection Blood Collection at various time points (e.g., 1.5, 3, 6 hours post-LPS) lps_challenge->blood_collection cytokine_analysis Serum Cytokine Analysis (ELISA) (TNF-α, IL-6, IL-1β) blood_collection->cytokine_analysis end End cytokine_analysis->end

Caption: Experimental Workflow for LPS-Induced Sepsis Model.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for this compound

  • Sterile saline

Procedure:

  • Acclimatization: House rats for at least one week prior to the experiment.

  • Treatment: Administer this compound (doses to be determined, e.g., 15-150 mg/kg) or vehicle orally 1-2 hours before the LPS challenge.[1]

  • LPS Challenge: Inject LPS intraperitoneally (i.p.) at a dose known to induce a robust inflammatory response (e.g., 0.5-5 mg/kg).[11][12]

  • Blood Collection: Collect blood samples via tail vein or cardiac puncture at various time points after LPS injection (e.g., 1.5, 3, and 6 hours) to measure the peak cytokine response.[13]

  • Outcome Measures:

    • Primary: Serum levels of TNF-α.

    • Secondary: Serum levels of other pro-inflammatory cytokines such as IL-6 and IL-1β, measured by ELISA.

Imiquimod-Induced Psoriasis in Mice

Topical application of imiquimod, a TLR7/8 agonist, induces a skin inflammation that resembles human psoriasis, characterized by erythema, scaling, and epidermal thickening.[14] This model is useful for screening anti-psoriatic compounds.

Experimental Protocol

Psoriasis_Workflow start Start acclimatization Acclimatization and Shaving (1 week prior) start->acclimatization imiquimod_application Daily Topical Imiquimod Application (to shaved back and ear) acclimatization->imiquimod_application treatment Daily Treatment with this compound (p.o. or topical) or Vehicle imiquimod_application->treatment monitoring Daily Monitoring: - Psoriasis Area and Severity Index (PASI) Score - Ear Thickness - Body Weight treatment->monitoring termination Study Termination (e.g., Day 7) - Skin and Spleen Collection monitoring->termination analysis Analysis: - Histopathology of Skin - Cytokine Levels in Skin Homogenates - Spleen Weight termination->analysis end End analysis->end

Caption: Experimental Workflow for Imiquimod-Induced Psoriasis Model.

Materials:

  • BALB/c or C57BL/6 mice (8-10 weeks old)

  • Imiquimod cream (5%)

  • This compound

  • Vehicle for this compound

  • Calipers for ear measurement

Procedure:

  • Acclimatization and Preparation: Acclimatize mice for one week. One day before the start of the experiment, shave the dorsal skin of the mice.

  • Imiquimod Application: Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and one ear for 5-7 consecutive days.[14]

  • Treatment: Administer this compound orally or topically once daily, starting from the first day of imiquimod application (prophylactic) or after the establishment of inflammation (therapeutic).

  • Monitoring:

    • Score the severity of skin inflammation on the back daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a scale of 0-4 for each.[13]

    • Measure the thickness of the imiquimod-treated ear daily with a caliper.

    • Record body weight daily.

  • Termination: At the end of the treatment period, euthanize the mice.

  • Outcome Measures:

    • Primary: PASI score, ear thickness.

    • Secondary: Histological analysis of skin for epidermal hyperplasia (acanthosis), parakeratosis, and inflammatory cell infiltration.[14] Measurement of pro-inflammatory cytokine (e.g., IL-17A, IL-23) levels in skin homogenates by ELISA or qPCR. Spleen weight as an indicator of systemic inflammation.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to study the pathogenesis of inflammatory bowel disease (IBD) and to evaluate potential therapies.[15]

Experimental Protocol

Colitis_Workflow start Start acclimatization Acclimatization (1 week) start->acclimatization dss_administration DSS Administration in Drinking Water (e.g., 2.5-5% for 5-7 days) acclimatization->dss_administration treatment Daily Treatment with this compound (p.o.) or Vehicle dss_administration->treatment monitoring Daily Monitoring: - Disease Activity Index (DAI) - Body Weight treatment->monitoring termination Study Termination (e.g., Day 7-10) monitoring->termination analysis Analysis: - Colon Length and Weight - Histopathology of Colon - Myeloperoxidase (MPO) Activity - Cytokine Levels in Colon Tissue termination->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Hassium-271 Isotope Identification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Superheavy Element Research. This guide provides troubleshooting information and frequently asked questions regarding the experimental identification of the Hassium-271 (²⁷¹Hs) isotope.

Disclaimer: Hassium-271 is a theoretical isotope at the frontier of nuclear physics research. Information provided here is based on predictions and extrapolations from known Hassium isotopes and the established methodologies for identifying superheavy elements (SHEs).

Frequently Asked Questions (FAQs)

Q1: What makes the identification of Hassium-271 so challenging?

A1: The identification of superheavy elements like Hassium-271 faces several significant hurdles:

  • Extremely Low Production Rates: Synthesis experiments may produce only a few atoms over weeks or months of continuous beam time. This scarcity makes statistical analysis difficult and requires highly efficient detection systems.

  • Short Half-Life: The predicted half-life of ²⁷¹Hs is on the order of a few seconds (e.g., 4 seconds). This requires rapid separation and detection techniques to capture the decay events before the nucleus vanishes.

  • Ambiguous Decay Chains: Identification relies on tracking a sequence of alpha decays to known "daughter" or "granddaughter" isotopes. If the decay chain contains other unknown isotopes, unambiguous identification becomes complex.

  • High Background Noise: The primary ion beam and products from other reaction channels create a high-background environment. Distinguishing a few target events from billions of background signals is a major challenge.

  • Relativistic Effects: In atoms with very high atomic numbers, electrons travel at speeds close to the speed of light. These relativistic effects can alter the chemical and physical properties, making chemical identification methods complex.

Q2: What is the primary method for identifying a new superheavy isotope like Hassium-271?

A2: The primary method involves correlating the implanted recoil nucleus with its subsequent alpha decay chain. An atom of ²⁷¹Hs is synthesized in a fusion-evaporation reaction, separated from the primary beam, and implanted into a position-sensitive detector. Scientists then look for a characteristic sequence of alpha particle emissions at the same location, which serves as a unique fingerprint for the isotope.

Q3: Why is a gas-filled recoil separator essential for these experiments?

A3: A gas-filled recoil separator is a crucial instrument for in-flight separation of superheavy nuclei. It separates the desired fusion products (like ²⁷¹Hs) from the intense primary beam and other unwanted reaction products within microseconds. This rapid separation is vital for studying isotopes with very short half-lives.

Q4: Can Hassium-271 be identified by its chemical properties?

A4: While challenging, chemical identification is possible. Hassium is expected to be a homologue of osmium and react with oxygen to form a volatile tetroxide (HsO₄). Experiments can be designed to separate Hassium atoms based on this chemical reactivity, providing complementary evidence for its atomic number (Z=108). However, the extremely low production rates and short half-life make these "atom-at-a-time" chemistry experiments incredibly difficult.

Troubleshooting Guides

This section addresses specific issues that may arise during a Hassium-271 identification experiment.

Problem 1: No Correlated Recoil-Alpha Decay Events Detected
Possible Cause Troubleshooting Step Rationale
Production Cross-Section is Too Low Increase beam intensity or run time. Optimize beam energy based on theoretical excitation functions.The probability of a successful fusion event is extremely low. Increasing the number of projectiles or the experiment duration enhances the chance of synthesis.
Separator Inefficiency Verify magnetic field settings and gas pressure in the separator. Recalibrate using a known reaction with a similar kinematic profile.Incorrect settings can prevent the synthesized nuclei from reaching the detector. Optimal gas pressure is crucial for achieving the desired ion charge state for separation.
Detector Malfunction Test detector channels with a calibrated alpha source (e.g., ²⁴¹Am, ²²⁶Ra). Check preamplifiers and data acquisition system for noise.Faulty detector strips or electronics can miss events. Regular calibration ensures the system is performing as expected.
Half-life Mismatch Adjust the time window for correlation analysis. The predicted half-life may be inaccurate.The actual half-life could be significantly shorter or longer than predicted, requiring a broader or shifted search window.
Problem 2: Observed Alpha Decay Energy Does Not Match Predictions
Possible Cause Troubleshooting Step Rationale
Incomplete Energy Deposition Check for "escape events" where the alpha particle exits the front of the detector. Analyze signals from surrounding "side" or "veto" detectors.If an alpha particle does not deposit its full energy in the primary detector, the measured energy will be lower than the true value. Coincidence events in side detectors can identify these occurrences.
Energy Loss in Detector Window/Dead Layer Recalibrate the detector system, accounting for the detector's entrance window and any surface dead layers.Alpha particles lose some energy before reaching the active volume of the detector, leading to a systematic shift in measured energy.
Identification of an Isomer Consider the possibility of a previously unknown isomeric state of ²⁷¹Hs or its daughters.Nuclear isomers are excited, metastable states of a nucleus that can have different decay energies and half-lives than the ground state.
Random Coincidence Tighten the position and time correlation windows. Evaluate the rate of random correlations using off-beam data.A random recoil implantation followed by an unrelated background alpha event can mimic a true decay. Statistical analysis is needed to determine the probability of such random events.

Theoretical Isotope Data: Hassium-271

The following data for Hassium-271 is based on theoretical predictions and systematic trends in the nuclear chart.

PropertyPredicted ValueNotes
Atomic Number (Z) 108Defines the element as Hassium.
Mass Number (A) 271The specific isotope .
Half-Life (T½) ~4 secondsThis value has a high degree of uncertainty.
Primary Decay Mode Alpha (α) DecayExpected to decay via alpha emission to Seaborgium-267 (²⁶⁷Sg).
Predicted Alpha Energy (Qα) ~9.5 - 10.5 MeVEnergy released during decay. The kinetic energy of the alpha particle will be slightly less.
Nuclear Spin/Parity UnknownRequires experimental measurement.

Experimental Protocols

Protocol 1: Synthesis and Separation of Hassium-271

This protocol outlines the general methodology for producing ²⁷¹Hs atoms and separating them for detection.

  • Target Preparation: A thin target of a heavy, stable isotope (e.g., Curium-248, ²⁴⁸Cm) is mounted on a rotating wheel to withstand a high-intensity ion beam.

  • Ion Beam Acceleration: A beam of appropriate light-to-medium ions (e.g., Magnesium-26, ²⁶Mg) is accelerated to a precisely calculated energy using a particle accelerator (e.g., a cyclotron).

  • Fusion-Evaporation Reaction: The ion beam bombards the target. A small fraction of collisions result in the fusion of the projectile and target nuclei, forming a highly excited compound nucleus. This nucleus de-excites by evaporating neutrons to form the desired product (e.g., ²⁴⁸Cm + ²⁶Mg → ²⁷⁴Hs* → ²⁷¹Hs + 3n).

  • In-Flight Separation: The products recoiling from the target enter a gas-filled recoil separator (e.g., filled with dilute helium gas).

  • Magnetic Deflection: A series of dipole and quadrupole magnets guide the recoiling ions. The interaction with the gas averages the ionic charge states, allowing for separation based on magnetic rigidity, which effectively separates the heavy ²⁷¹Hs nuclei from the much more numerous primary beam ions.

  • Focal Plane Implantation: The separated ²⁷¹Hs ions are guided to the focal plane and implanted into a position-sensitive silicon detector array.

Protocol 2: Detection and Identification via Alpha Spectroscopy

This protocol details the process of identifying the implanted ²⁷¹Hs atom.

  • Recoil Detection: The implantation of a ²⁷¹Hs ion into a silicon strip detector creates a signal with a specific energy and position (x, y coordinates). This event marks "time zero" for the decay chain.

  • Alpha Decay Detection: The implanted nucleus subsequently undergoes alpha decay. The emitted alpha particle strikes the same detector (or an adjacent one), depositing its kinetic energy and providing a position signal.

  • Position & Time Correlation: The data acquisition system searches for chains of events that occur at the same detector position within a predefined time window. A valid event chain consists of a high-energy recoil signal followed by one or more alpha particle signals.

  • Energy Spectroscopy: The energies of the detected alpha particles are recorded. High-resolution alpha spectroscopy allows for the precise measurement of decay energies, which are characteristic of the decaying nucleus.

  • Decay Chain Analysis: The sequence of measured alpha energies and the time intervals between decays are compared with theoretical predictions for the ²⁷¹Hs decay chain (²⁷¹Hs → ²⁶⁷Sg → ²⁶³Rf → ...). A match provides strong evidence for the identification of the new isotope.

Visualizations

Experimental Workflow

G cluster_accelerator Accelerator & Target cluster_separator Gas-Filled Recoil Separator cluster_detector Detection System IonSource Ion Source (e.g., 26Mg) Accelerator Particle Accelerator IonSource->Accelerator Inject Target Rotating Target (e.g., 248Cm) Accelerator->Target Bombard Separator Magnetic Separation (Dipoles/Quadrupoles) Target->Separator Recoil Products Detector Position-Sensitive Silicon Detector Separator->Detector Implant 271Hs DAQ Data Acquisition & Correlation Analysis Detector->DAQ Signals G Start Start: No correlated events detected CheckBeam Is beam energy & intensity optimal? Start->CheckBeam CheckSeparator Are separator fields & gas pressure correct? CheckBeam->CheckSeparator Yes Result1 Adjust Beam Parameters CheckBeam->Result1 No CheckDetector Is detector system calibrated and functional? CheckSeparator->CheckDetector Yes Result2 Recalibrate Separator CheckSeparator->Result2 No CheckTime Is correlation time window appropriate? CheckDetector->CheckTime Yes Result3 Calibrate Detector with Alpha Source CheckDetector->Result3 No Result4 Widen/Shift Time Window CheckTime->Result4 No End Re-run Experiment & Analysis CheckTime->End Yes Result1->End Result2->End Result3->End Result4->End

Technical Support Center: Background Noise Reduction in Heavy Element Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to background noise in heavy element detection experiments.

Troubleshooting Guides & FAQs

This section provides answers to specific issues you may encounter during your experiments, helping you identify and resolve sources of background noise to improve the accuracy and sensitivity of your heavy element detection.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Question 1: I am observing unexpectedly high background signals for my target analyte, leading to poor detection limits. What are the likely causes and how can I troubleshoot this?

Answer: High background signals in ICP-MS can originate from several sources, primarily spectral interferences and non-spectral matrix effects. Here’s a step-by-step troubleshooting guide:

  • Identify Potential Interferences: The most common culprits are polyatomic interferences, where ions from the plasma gas (Argon), reagents, or sample matrix combine to form species with the same mass-to-charge ratio (m/z) as your analyte.[1][2][3] For example, ⁴⁰Ar³⁵Cl⁺ can interfere with ⁷⁵As⁺. Isobaric interferences (isotopes of different elements at the same mass) and doubly charged ions (M²⁺ interfering at m/z = M/2) are other potential sources.[2][4]

  • Optimize Plasma Conditions: The plasma conditions significantly impact the formation of interfering species.[5][6]

    • RF Power: Adjusting the radiofrequency (RF) power can alter the plasma temperature, which can help minimize the formation of certain polyatomic ions.

    • Gas Flow Rates: Optimize the nebulizer, plasma, and auxiliary gas flow rates to ensure stable and efficient sample ionization while reducing the likelihood of interference formation.[5]

  • Utilize Collision/Reaction Cell (CRC) Technology: Modern ICP-MS instruments are often equipped with a collision/reaction cell to mitigate polyatomic interferences.[2][5][6][7]

    • Collision Mode (with Kinetic Energy Discrimination - KED): Introduce an inert gas (e.g., Helium) into the cell. Polyatomic ions, being larger, will undergo more collisions and lose more kinetic energy than the smaller analyte ions of the same m/z.[4] A downstream energy barrier then filters out the lower-energy polyatomic ions.[2][4] This is a robust method for simultaneously removing multiple interferences in complex and unknown sample matrices.[4][8]

    • Reaction Mode: Introduce a reactive gas (e.g., hydrogen, oxygen, ammonia) that selectively reacts with either the analyte or the interfering ions.[2][7] This can shift the interfering ion to a different mass or convert the analyte to a new, interference-free mass. For example, to measure ⁷⁸Se in the presence of ¹⁵⁶Gd²⁺, O₂ can be used to react with Se, and the resulting ⁷⁸Se¹⁶O⁺ can be detected at an m/z of 94.[7]

  • Sample Preparation and Introduction:

    • High-Purity Reagents: Use high-purity acids and water to minimize the introduction of elements that can form polyatomic interferences (e.g., chlorine from HCl).[9]

    • Matrix Removal: If your sample has a complex matrix (e.g., high salt concentration), consider techniques like dilution or matrix separation to reduce its impact on the plasma and minimize matrix-induced interferences.[9][10][11]

    • Internal Standards: Use internal standards to correct for signal drift and suppression caused by the sample matrix.[11]

  • Instrumental Resolution: If available, high-resolution ICP-MS (HR-ICP-MS) can physically separate the analyte peak from many interfering species based on their slight mass differences.[9] For very complex interferences, tandem ICP-MS (ICP-MS/MS or ICP-QQQ) offers enhanced selectivity by using a first quadrupole to pre-filter ions before they enter the collision/reaction cell.[2][7]

Question 2: My results for certain heavy elements are inconsistent across different sample matrices. How can I address these matrix effects?

Answer: Matrix effects, which are variations in signal intensity due to the sample's composition, are a common challenge.[10][12] Here are strategies to mitigate them:

  • Sample Dilution: This is the simplest approach to reduce the concentration of matrix components, thereby minimizing their influence on the plasma.[11] However, be mindful that this will also dilute your analyte, which may be problematic for trace-level detection.

  • Matrix Matching: Prepare your calibration standards in a matrix that closely resembles your samples. This helps to ensure that both standards and samples are affected by the matrix in the same way.[11]

  • Internal Standardization: Add a non-analyte element at a known concentration to all your samples, blanks, and standards.[11] The ratio of the analyte signal to the internal standard signal is used for quantification, which can correct for signal suppression or enhancement caused by the matrix.

  • Collision/Reaction Cell (CRC) Technology: As mentioned in the previous question, CRCs are effective at reducing polyatomic interferences that can be exacerbated by certain matrices.[10][11]

  • Standard Addition Method: This involves adding known amounts of the analyte to the sample itself. By creating a calibration curve within the sample matrix, this method directly compensates for matrix-induced effects. However, it is more time-consuming.[11]

  • Optimizing Instrumental Parameters: Adjusting parameters like plasma power, nebulizer flow rate, and torch position can improve the ionization efficiency and reduce the impact of the sample matrix.[11][13]

X-ray Fluorescence (XRF) Spectroscopy

Question 3: I am struggling with a high background in my XRF spectra, which is making it difficult to detect trace heavy elements. What can I do to improve the signal-to-noise ratio?

Answer: Improving the signal-to-noise ratio (SNR) is crucial for trace element detection in XRF.[14] Here are several ways to address high background noise:

  • Optimize X-ray Tube Power: Increasing the X-ray tube power can enhance the fluorescence signal, but it also increases the background noise.[14] It is important to find the optimal power setting that maximizes the SNR for your specific sample and elements of interest.

  • Use of Filters: Placing a filter between the X-ray tube and the sample can help to remove regions of the excitation spectrum that contribute more to the background than to the analyte signal.[15] For example, using a copper filter can help to get a clearer signal for elements like zirconium and molybdenum by reducing background noise.[15]

  • Sample Preparation: Proper sample preparation is key to reducing sample-related noise.

    • Homogenization: Ensure your samples are homogeneous to get reproducible results.

    • Particle Size Reduction: Reducing the particle size of your sample can minimize scattering effects that contribute to the background.[14]

    • Sample Thickness: For transmissive measurements, ensure the sample is sufficiently thick to maximize the analyte signal without excessive self-absorption. A thickness of at least 5mm is often recommended to minimize the impact on the SNR.[14]

  • Background Subtraction Algorithms: Utilize software-based background correction methods. Common approaches include:

    • SNIP (Statistics-sensitive Non-linear Iterative Peak-clipping): This algorithm is effective at removing the background continuum from the spectrum.[16]

    • Morphology-based methods: These methods use morphological operations to estimate and subtract the background.[16]

    • Thresholding methods: These techniques, sometimes combined with wavelet transforms, can be used to separate the signal from the background noise.[16]

  • Minimize Compton Scattering: Compton scattering of the primary X-ray beam by the sample matrix is a major source of background.[17] While difficult to eliminate completely, its effects can be modeled and subtracted from the spectrum. For X-ray fluorescence computed tomography (XFCT), deep learning-based algorithms are being developed to reduce Compton background noise.[17]

Gamma Spectroscopy

Question 4: The background radiation in my laboratory is interfering with the detection of heavy radioactive elements. How can I effectively correct for this?

Answer: Background radiation is a significant challenge in gamma spectroscopy, especially for low-level activity measurements. Here’s how to address it:

  • Passive Shielding: The most direct method to reduce external background is to place the detector inside a shield made of high-density material, such as lead.[18] This will attenuate gamma rays from cosmic radiation and naturally occurring radioactive materials in the surrounding environment.

  • Background Measurement and Subtraction:

    • Regular Background Spectra: Acquire a background spectrum for a duration at least as long as your sample measurement time. This spectrum should be measured with the same detector and shielding configuration as your samples.[18]

    • Net Count Rate: The net count rate for your analyte's gamma-ray peaks is determined by subtracting the count rate in the corresponding region of the background spectrum from the count rate in the sample spectrum.[18]

  • Altitude-Based Background Correction: For airborne gamma-ray surveys, background radiation changes with altitude. An altitude-based correction strategy can be employed where a database of background spectra at various altitudes is used to subtract the appropriate background from the measured spectrum.[19]

  • Compton Suppression: Compton scattering within the detector itself can create a continuous background that can obscure low-energy peaks. Compton suppression systems, which use a secondary detector to veto events that are not fully absorbed in the primary detector, can significantly reduce this background.

  • Advanced Correction Methods: For complex spectra, more sophisticated background subtraction methods may be necessary. These can include fitting the background with a polynomial function or using more advanced algorithms to model the Compton continuum.

Quantitative Data Summary

The following tables summarize the effectiveness of various background reduction techniques in ICP-MS.

Table 1: Comparison of ICP-MS Detection Limits with and without Collision/Reaction Cell Technology

ElementInterferenceDetection Limit without CRC (ppb)Detection Limit with CRC (ppb)
Arsenic (As)⁴⁰Ar³⁵Cl⁺~1-5<0.1
Selenium (Se)⁴⁰Ar³⁸Ar⁺, ⁴⁰Ar⁴⁰Ar²⁺~0.5-2<0.05
Vanadium (V)³⁵Cl¹⁶O⁺~0.1-1<0.01
Chromium (Cr)⁴⁰Ar¹²C⁺~0.2-1<0.02

Note: Detection limits are approximate and can vary based on instrument, matrix, and operating conditions.

Table 2: Effectiveness of Different Collision/Reaction Gases in ICP-MS/MS for Interference Removal

AnalyteInterferenceReaction GasMeasured Mass (amu)Interference Reduction Efficiency
⁷⁵As⁵⁹Co¹⁶O⁺O₂91 (⁷⁵As¹⁶O⁺)>99.9%
⁷⁸Se¹⁵⁶Gd²⁺O₂94 (⁷⁸Se¹⁶O⁺)>99.9%
⁵⁶Fe⁴⁰Ar¹⁶O⁺H₂56~99%

Experimental Protocols

Protocol 1: Polyatomic Interference Reduction in ICP-MS using Kinetic Energy Discrimination (KED)

Objective: To reduce polyatomic interferences (e.g., ArO⁺, ArCl⁺) for the accurate quantification of elements like Fe, As, and V.

Methodology:

  • Instrument Tuning: Begin by tuning the ICP-MS in standard (no gas) mode to ensure optimal ion optics and mass calibration.

  • Collision Cell Pressurization: Introduce a high-purity inert gas, typically Helium (He), into the collision cell. The gas flow rate is a critical parameter and should be optimized (a typical starting point is 4-5 mL/min).

  • Kinetic Energy Discrimination Setup:

    • The collision/reaction cell contains a multipole (e.g., quadrupole or octopole) to guide the ions.

    • Apply a positive voltage bias to the cell's multipole. This creates a potential barrier at the exit of the cell.

  • Ion Path and Discrimination:

    • Both analyte ions and larger polyatomic interfering ions of the same mass-to-charge ratio enter the cell with similar kinetic energies.

    • Inside the cell, ions collide with the He gas. The larger polyatomic ions have a larger collisional cross-section and therefore undergo more collisions, causing them to lose more kinetic energy than the smaller analyte ions.

    • Upon exiting the cell, the lower-energy polyatomic ions are unable to overcome the potential barrier and are rejected. The higher-energy analyte ions pass through to the mass analyzer for detection.

  • Optimization: The voltage of the energy barrier and the He flow rate should be optimized to maximize the reduction of interferences while maintaining sufficient analyte signal. This is often done by monitoring the signal of a known interfered element and a non-interfered element while varying these parameters.

Visualizations

Experimental_Workflow_KED cluster_plasma ICP Source cluster_interface Interface cluster_crc Collision/Reaction Cell cluster_analyzer Mass Analyzer Sample_Introduction Sample Introduction Plasma Argon Plasma Sample_Introduction->Plasma Aerosol Ion_Beam Ion Beam (Analyte + Interferences) Plasma->Ion_Beam Ion Extraction CRC_Entrance Cell Entrance Ion_Beam->CRC_Entrance Collisions Collisions with He Gas Polyatomics lose more energy CRC_Entrance->Collisions Energy_Barrier Kinetic Energy Barrier Collisions->Energy_Barrier Quadrupole Quadrupole Mass Analyzer Energy_Barrier->Quadrupole Analyte Ions Pass Rejected Energy_Barrier->Rejected Polyatomic Ions Rejected Detector Detector Quadrupole->Detector

Logical_Relationship_Interference_Mitigation cluster_sources Sources of Noise cluster_solutions Mitigation Strategies High_Background High Background Noise Polyatomic Polyatomic Interferences (e.g., ArO⁺, ArCl⁺) High_Background->Polyatomic Isobaric Isobaric Interferences (e.g., ¹¹⁴Cd & ¹¹⁴Sn) High_Background->Isobaric Matrix Matrix Effects (Signal Suppression/Enhancement) High_Background->Matrix CRC Collision/Reaction Cell (CRC) Polyatomic->CRC HR_ICPMS High-Resolution ICP-MS Polyatomic->HR_ICPMS Isobaric->HR_ICPMS Sample_Prep Sample Preparation (Dilution, Matrix Matching) Matrix->Sample_Prep Optimization Plasma Optimization Matrix->Optimization

References

Technical Support Center: Synthesis of Hassium-271

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hassium-271.

Frequently Asked Questions (FAQs)

Q1: What is the most common nuclear reaction for producing Hassium-271?

A1: The most frequently utilized reaction for the synthesis of Hassium-271 is a "hot fusion" reaction involving the bombardment of a Curium-248 target with a Magnesium-26 beam:

248Cm + 26Mg → 274-xHs + xn

Specifically, for the production of Hassium-271, the 3n-channel (where 'n' represents a neutron) is the exit channel of interest.

Q2: What is the optimal beam energy for this reaction?

A2: The optimal beam energy is determined by measuring the excitation function for the 248Cm(26Mg,xn)Hs reaction. This involves varying the beam energy and measuring the corresponding production cross-section. The peak of this function for the 3n evaporation channel corresponds to the optimal energy for producing Hassium-271. While specific values can vary between accelerator facilities, a compromise must be found to provide enough energy to overcome the Coulomb barrier while minimizing the excitation energy of the compound nucleus to prevent fission.[1]

Q3: What are the primary challenges in synthesizing Hassium-271?

A3: The synthesis of superheavy elements like Hassium-271 is inherently challenging due to:

  • Extremely low production cross-sections: The probability of a successful fusion-evaporation reaction is incredibly small, often measured in picobarns (10-36 cm2) or even femtobarns (10-39 cm2). This means experiments may need to run for weeks or months to produce a single atom.

  • Instability of the product nucleus: Hassium-271 is radioactive and decays with a half-life of approximately 46 seconds.[2] This requires rapid and efficient detection systems.

  • Target-related issues: The Curium-248 target material is itself radioactive and can degrade under high-intensity ion beams.

  • Beam stability and intensity: Maintaining a stable and high-intensity Magnesium-26 beam for extended periods is crucial for maximizing the chances of a successful reaction.

Q4: What kind of equipment is required for a Hassium-271 synthesis experiment?

A4: A typical experimental setup for synthesizing superheavy elements includes:

  • A heavy-ion accelerator, such as a cyclotron or a linear accelerator (UNILAC at GSI), capable of accelerating a 26Mg beam to the required energies.

  • A sophisticated target system, often a rotating wheel to dissipate heat and minimize target degradation.[3]

  • A recoil separator to separate the Hassium-271 nuclei from the unreacted beam particles and other reaction products. Examples include the velocity filter SHIP or the gas-filled recoil separator TASCA at GSI.[3][4][5][6][7]

  • A detector system to identify the Hassium-271 atoms and measure their decay properties.

Troubleshooting Guides

This section addresses specific issues that may be encountered during a Hassium-271 production experiment.

Issue Possible Cause Troubleshooting Steps
Low or No Yield of Hassium-271 Incorrect beam energy.Systematically vary the beam energy in small increments around the predicted optimal energy to measure the excitation function and locate the peak cross-section.
Low beam intensity or instability.Consult with accelerator physicists to optimize beam tuning and stability. Ensure the ion source is functioning correctly.
Target degradation or non-uniformity.Visually inspect the target if possible.[3] If degradation is suspected, replace the target. Ensure the target rotation is synchronized with the beam pulses.[3]
Inefficient separation of reaction products.Verify the settings of the recoil separator (magnetic and electric fields). Calibrate the separator using a known reaction with a higher cross-section.
Detector malfunction.Test the detector system with a known alpha source to ensure it is functioning correctly and calibrated.
High Background in Detectors Incomplete separation of beam particles.Optimize the settings of the recoil separator to improve the suppression of the primary beam.
Scattering of beam particles.Check the collimators and other beamline components for any signs of misalignment or damage.
Target Failure Overheating due to high beam intensity.Reduce the beam intensity. Ensure the target cooling system (e.g., rotating wheel, gas jet cooling) is operating effectively.[5]
Chemical instability of the target material.Use target materials with higher melting points or better thermal conductivity if available.[5]

Quantitative Data

Table 1: Properties of Hassium-271

PropertyValue
Atomic Number (Z)108
Mass Number (A)271
Half-life~46 seconds[2]
Decay ModeAlpha decay[2]
Production Reaction248Cm(26Mg, 3n)271Hs

Table 2: Typical Beam and Target Parameters for Superheavy Element Synthesis

ParameterTypical Value/Specification
Projectile26Mg
Target248Cm
Target Thickness~100s of µg/cm2
Beam EnergyDetermined from excitation function, in the range of several MeV/nucleon
Beam IntensityUp to 1 particle µA[3]
Target Wheel RotationSynchronized with beam pulses[3]

Experimental Protocols

Methodology for the Synthesis of Hassium-271 using a Gas-Filled Recoil Separator (e.g., TASCA)

This protocol outlines the general steps for producing and identifying Hassium-271.

  • Ion Beam Production and Acceleration:

    • A high-intensity beam of 26Mg ions is generated in an ion source.

    • The ions are accelerated to the desired energy using a linear accelerator like the UNILAC at GSI. The energy is carefully selected based on prior excitation function measurements to maximize the cross-section for the 3n evaporation channel.

  • Target Interaction:

    • The accelerated 26Mg beam bombards a thin target of 248Cm.

    • The target is mounted on a rotating wheel to withstand the high beam intensity and dissipate heat.[3]

  • Separation of Reaction Products:

    • The fusion-evaporation products, including 271Hs, recoil out of the target.

    • These products, along with unreacted beam particles and other reaction byproducts, enter a gas-filled recoil separator like TASCA.[3]

    • The separator is filled with a low-pressure gas (e.g., helium). The interaction with the gas causes the ions to reach an average charge state that depends on their velocity.

    • A magnetic dipole field then separates the ions based on their magnetic rigidity (Bρ), effectively separating the heavy 271Hs nuclei from the lighter, faster beam particles.[3]

    • Quadrupole magnets focus the separated 271Hs ions onto a detector system.[3]

  • Detection and Identification:

    • The separated 271Hs ions are implanted into a position-sensitive silicon detector.

    • The detector measures the energy, position, and time of the implantation event.

    • The subsequent alpha decay of the implanted 271Hs nucleus is also measured by the same detector.

    • The identification of 271Hs is confirmed by correlating the implantation event with the characteristic alpha decay energy and the known half-life of its decay chain.

Visualizations

Experimental_Workflow_Hassium271 cluster_accelerator Heavy Ion Accelerator cluster_target Target Chamber cluster_separator Recoil Separator (TASCA) cluster_detector Detection System IonSource 26Mg Ion Source Accelerator Linear Accelerator (UNILAC) IonSource->Accelerator Acceleration Target Rotating 248Cm Target Accelerator->Target Bombardment Separator Gas-filled Separator (Dipole & Quadrupole Magnets) Target->Separator Recoil Products Detector Position-Sensitive Silicon Detector Separator->Detector Separated 271Hs DataAnalysis Data Analysis & Identification Detector->DataAnalysis Decay Data

Caption: Experimental workflow for the synthesis and identification of Hassium-271.

Troubleshooting_Logic Start Low/No 271Hs Yield CheckBeamEnergy Beam Energy Optimal? Start->CheckBeamEnergy CheckBeamIntensity Beam Intensity Stable? CheckBeamEnergy->CheckBeamIntensity Yes AdjustEnergy Vary Beam Energy (Measure Excitation Function) CheckBeamEnergy->AdjustEnergy No CheckTarget Target Integrity OK? CheckBeamIntensity->CheckTarget Yes OptimizeBeam Optimize Accelerator Tuning CheckBeamIntensity->OptimizeBeam No CheckSeparator Separator Tuned? CheckTarget->CheckSeparator Yes ReplaceTarget Inspect/Replace Target CheckTarget->ReplaceTarget No CheckDetector Detector Functional? CheckSeparator->CheckDetector Yes CalibrateSeparator Calibrate Separator CheckSeparator->CalibrateSeparator No TestDetector Test with Alpha Source CheckDetector->TestDetector No Success Yield Improved CheckDetector->Success Yes AdjustEnergy->CheckBeamIntensity OptimizeBeam->CheckTarget ReplaceTarget->CheckSeparator CalibrateSeparator->CheckDetector TestDetector->Success

Caption: A logical troubleshooting workflow for low yield in Hassium-271 synthesis experiments.

References

Technical Support Center: Synthesis of Hassium Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hassium (Hs) isotopes. The information is presented in a question-and-answer format to directly address specific issues encountered during these complex experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Hassium isotopes?

A1: Hassium isotopes are exclusively produced in particle accelerators via nuclear fusion reactions. The two main approaches are:

  • Cold Fusion: This method involves bombarding a target of a stable, heavy element (like lead or bismuth) with a lighter projectile ion at energies just sufficient to overcome the Coulomb barrier. This results in a compound nucleus with relatively low excitation energy, typically leading to the evaporation of only one or two neutrons. A classic example is the synthesis of Hassium-265 by bombarding a lead-208 target with iron-58 ions.

  • Hot Fusion: In this approach, a heavier, often radioactive, actinide target (such as curium or californium) is bombarded with a lighter projectile. This creates a compound nucleus with higher excitation energy, leading to the evaporation of multiple (three to five) neutrons. The synthesis of Hassium-269 and Hassium-270 has been achieved by bombarding a curium-248 target with magnesium-26 ions.[1][2]

Q2: Why are the yields of Hassium isotopes so low?

A2: The production of Hassium is exceptionally challenging, resulting in extremely low yields (on the order of picobarns) for several reasons:

  • Low Fusion Probability: The electrostatic repulsion between the positively charged projectile and target nuclei is immense, making the probability of fusion very low.

  • Short Half-Lives: Most Hassium isotopes are highly unstable, with half-lives ranging from milliseconds to a few seconds, providing a very short window for detection and identification.

  • Competing Fission: The highly excited compound nucleus formed during the fusion reaction is far more likely to undergo fission (split into two smaller nuclei) than to de-excite by emitting neutrons to form a Hassium isotope.

Q3: Which Hassium isotope is the most stable?

A3: While all Hassium isotopes are radioactive, some exhibit relative stability. Hassium-270 is of particular interest as it is a "doubly magic" deformed nucleus, with a magic number of protons (108) and neutrons (162) for a deformed shape, leading to increased stability against spontaneous fission.[2] Its half-life is approximately 10 seconds.

Troubleshooting Guides

This section addresses common problems encountered during Hassium synthesis experiments, their potential causes, and recommended solutions.

Issue 1: Low or No Yield of Hassium Isotopes

Symptoms:

  • Fewer than expected (or zero) correlated alpha decay chains characteristic of Hassium isotopes are detected.

  • The production cross-section is significantly lower than theoretical predictions.

Possible Causes & Solutions:

CauseDiagnostic StepsRecommended Solutions
Suboptimal Beam Energy Verify the beam energy calibration. Review the excitation function for the specific reaction to ensure the energy is optimized for the desired evaporation channel.Systematically vary the beam energy in small increments around the predicted optimal energy to maximize the cross-section.
Beam Instability Monitor beam position, intensity, and profile throughout the experiment. Look for fluctuations or drifts.Tune the ion source and accelerator components to ensure a stable and well-focused beam. Implement feedback systems to correct for beam position and intensity drifts.
Target Degradation Inspect the target for signs of damage, such as blistering, thinning, or rupture, after the experiment. Monitor the yield of reaction products over time; a steady decrease may indicate target degradation.Use rotating targets to distribute the heat load. Ensure the target cooling system is functioning optimally. Consider using more robust target materials or sandwiching the target between protective layers.
Inefficient Recoil Separator Calibrate the separator using known reactions with higher cross-sections. Verify the magnetic and electric field settings.Optimize the separator's ion-optical settings to maximize the transmission of the desired Hassium isotopes while effectively filtering out projectile beam particles and other reaction byproducts. Regularly check for and address any vacuum leaks in the separator.[3]
Issue 2: High Background Noise in Detectors

Symptoms:

  • High number of uncorrelated signals in the silicon strip detectors.

  • Difficulty in distinguishing true alpha decay events from background noise.

  • Random coincidences that mimic a decay chain.

Possible Causes & Solutions:

CauseDiagnostic StepsRecommended Solutions
Scattered Beam Particles Analyze the energy spectrum of the detected particles. Beam particles will have energies corresponding to the accelerator's output.Optimize the recoil separator to more effectively filter out primary beam particles. Use a degrader foil in front of the detector to reduce the energy of scattered particles.
Transfer Reaction Products Identify the energy and decay characteristics of known products from transfer reactions between the beam and target.Adjust the separator settings to filter out these lighter, unwanted reaction products.
Electronic Noise Analyze the noise spectrum of the detector and preamplifiers.Ensure proper grounding and shielding of the detector system. Use low-noise preamplifiers and shaping amplifiers. Implement digital signal processing techniques to filter out electronic noise.[4]
Random Correlations Perform a statistical analysis of the time and position correlations of detected events to determine the probability of random coincidences.Increase the stringency of the correlation criteria (e.g., shorter time window, smaller position window). Collect more data to improve the statistical significance of true decay chains.

Data Presentation

The following tables summarize key quantitative data for the synthesis of selected Hassium isotopes.

Table 1: Production Reactions and Cross-Sections for Hassium Isotopes

Hassium IsotopeTargetProjectileReactionReaction TypeMeasured Cross-Section (pb)
²⁶⁵Hs²⁰⁸Pb⁵⁸Fe²⁰⁸Pb(⁵⁸Fe, n)²⁶⁵HsCold Fusion~67
²⁶⁹Hs²⁴⁸Cm²⁶Mg²⁴⁸Cm(²⁶Mg, 5n)²⁶⁹HsHot Fusion~10
²⁷⁰Hs²⁴⁸Cm²⁶Mg²⁴⁸Cm(²⁶Mg, 4n)²⁷⁰HsHot Fusion~3

Table 2: Decay Properties of Selected Hassium Isotopes

IsotopeHalf-LifePrimary Decay ModeAlpha Decay Energy (MeV)Spontaneous Fission Branch (%)
²⁶⁵Hs~2 msAlpha Decay10.37<50
²⁶⁹Hs~14 sAlpha Decay9.22~0
²⁷⁰Hs~10 sAlpha Decay8.88~0
²⁷⁷Hs~12 minSpontaneous Fission-~100

Experimental Protocols

Methodology for the Synthesis of Hassium-265 (Cold Fusion)
  • Ion Source and Acceleration: Generate a beam of ⁵⁸Fe ions using an electron cyclotron resonance (ECR) ion source. Accelerate the ions to an energy of approximately 5 MeV/nucleon using a linear accelerator (e.g., UNILAC at GSI).

  • Target: A thin foil of isotopically enriched ²⁰⁸Pb is mounted on a rotating wheel to withstand the intense ion beam.

  • Fusion Reaction: The ⁵⁸Fe beam bombards the ²⁰⁸Pb target, inducing the fusion-evaporation reaction: ²⁰⁸Pb + ⁵⁸Fe → ²⁶⁶Hs* → ²⁶⁵Hs + 1n.

  • Separation: The resulting Hassium nuclei, along with unreacted beam particles and other reaction products, are directed into a velocity filter (e.g., SHIP at GSI). This device uses a combination of electric and magnetic fields to separate the slower-moving Hassium recoils from the faster primary beam particles.

  • Detection: The separated ²⁶⁵Hs ions are implanted into a position-sensitive silicon strip detector. The subsequent alpha decay of the Hassium atom and its daughter and granddaughter nuclei are detected in the same position, creating a time- and position-correlated decay chain that allows for unambiguous identification.

Methodology for the Synthesis of Hassium-270 (Hot Fusion)
  • Ion Source and Acceleration: Produce a beam of ²⁶Mg ions and accelerate them to an energy sufficient to overcome the Coulomb barrier of the curium target.

  • Target: A target of radioactive ²⁴⁸Cm is used. Due to the radioactivity and heat load, specialized target handling and cooling are required.

  • Fusion Reaction: The ²⁶Mg beam interacts with the ²⁴⁸Cm target, leading to the reaction: ²⁴⁸Cm + ²⁶Mg → ²⁷⁴Hs* → ²⁷⁰Hs + 4n.

  • Separation: A gas-filled recoil separator (e.g., DGFRS at JINR) is often used for hot fusion reactions. The separator is filled with a low-pressure gas, which causes the recoiling ions to have a similar average charge state, allowing for efficient separation based on magnetic rigidity.

  • Detection: The isolated ²⁷⁰Hs ions are implanted into a detector array. The identification is confirmed by observing the characteristic alpha decay chain of ²⁷⁰Hs and its known daughter products.

Mandatory Visualizations

Experimental_Workflow_Hassium_Synthesis cluster_accelerator Particle Accelerator Facility cluster_target_chamber Target Chamber cluster_separator Recoil Separator cluster_detection Detection System ion_source Ion Source (e.g., ECR) linac Linear Accelerator (e.g., UNILAC) ion_source->linac Projectile Ions target Target (e.g., 208Pb or 248Cm) linac->target High-Energy Ion Beam separator Velocity Filter / Gas-Filled Separator (e.g., SHIP or DGFRS) target->separator Reaction Products (Hassium, Beam, etc.) detector Silicon Strip Detector Array separator->detector Separated Hassium Ions data_analysis Data Analysis (Correlated Decay Chains) detector->data_analysis

Caption: A generalized experimental workflow for the synthesis of Hassium isotopes.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_beam Beam Diagnostics cluster_target Target Diagnostics cluster_separator_diag Separator Diagnostics low_yield Low or No Yield Detected beam_issues Beam Issues low_yield->beam_issues target_issues Target Issues low_yield->target_issues separator_issues Separator Issues low_yield->separator_issues beam_energy Incorrect Beam Energy beam_issues->beam_energy beam_stability Beam Instability beam_issues->beam_stability target_degradation Target Degradation target_issues->target_degradation target_contaminants Target Contamination target_issues->target_contaminants separator_tuning Suboptimal Tuning separator_issues->separator_tuning vacuum_leak Vacuum Leak separator_issues->vacuum_leak

Caption: A logical relationship diagram for troubleshooting low yield in Hassium synthesis.

References

HS271 solubility and formulation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and formulation of the novel compound HS271.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a hydrophobic compound with low aqueous solubility. Its solubility is highly dependent on the solvent and pH. Due to its poor water solubility, developing formulations for both in vitro and in vivo studies can be challenging.[1][2]

Q2: In which organic solvents is this compound soluble?

A2: this compound exhibits good solubility in a range of polar aprotic solvents. For a summary of solubility in common laboratory solvents, please refer to the table below. It is always recommended to perform your own solubility tests for your specific experimental needs.

Q3: What are the initial recommended strategies for solubilizing this compound for in vitro assays?

A3: For in vitro experiments, a common starting point is to prepare a concentrated stock solution in a suitable organic solvent, such as DMSO, and then dilute it in the aqueous assay medium. However, care must be taken to avoid precipitation upon dilution. Using a surfactant in the final medium can help maintain solubility.[3]

Q4: Can pH adjustment be used to improve the solubility of this compound?

A4: The solubility of ionizable compounds can often be improved by adjusting the pH of the solution.[1][4] The effect of pH on the solubility of this compound should be experimentally determined to see if this is a viable strategy.

Troubleshooting Guides

Issue 1: this compound is precipitating out of my aqueous solution during my experiment.

Q: I dissolved this compound in an organic solvent to make a stock solution and then diluted it into my aqueous buffer, but I'm seeing precipitation. What should I do?

A: This is a common issue with poorly soluble compounds. Here are a series of steps to troubleshoot this problem:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.

  • Optimize the organic solvent percentage: Try to keep the percentage of the organic solvent in the final solution as low as possible, ideally below 1%, to minimize solvent effects on your experiment.

  • Use a co-solvent system: A co-solvent system, which involves a mixture of water-miscible solvents, can increase the solubility of hydrophobic compounds.[2][4][5] You could try a mixture of ethanol and water or propylene glycol and water.

  • Incorporate surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3][4] Commonly used non-ionic surfactants include Tween 80 and Pluronic F68.

  • Consider a different formulation strategy: If simple dilution is not working, you may need to explore more advanced formulation techniques such as solid dispersions or nanosuspensions, especially for in vivo applications.[1]

Issue 2: I am observing poor bioavailability of this compound in my animal studies.

Q: My in vivo experiments with this compound are showing low and variable exposure. How can I improve its oral bioavailability?

A: Poor bioavailability of orally administered compounds is often linked to low solubility and dissolution rate in the gastrointestinal tract.[1][4] Here are some strategies to enhance the bioavailability of this compound:

  • Particle Size Reduction: Reducing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate.[3][4] Techniques like micronization can be employed.

  • Lipid-Based Formulations: Formulating this compound in a lipid-based delivery system can improve its absorption.[3] These formulations can enhance solubilization in the gut and promote lymphatic uptake.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and absorption.[1] This involves dissolving the drug and a water-soluble carrier in a common solvent and then removing the solvent.

  • Nanosuspensions: A nanosuspension consists of sub-micron colloidal particles of the pure drug, which are stabilized by surfactants. This approach significantly increases the surface area and dissolution velocity.[1]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate Buffered Saline (PBS) pH 7.4< 0.01
Ethanol5 - 10
Methanol2 - 5
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 50
Propylene Glycol10 - 20
Polyethylene Glycol 400 (PEG 400)20 - 30

Note: This data is for illustrative purposes and should be confirmed experimentally.

Experimental Protocols

Protocol: Preparation of an this compound Solid Dispersion using the Solvent Evaporation Method

This protocol describes a general method for preparing a solid dispersion of this compound with a hydrophilic carrier (e.g., polyvinylpyrrolidone K30 - PVP K30) to enhance its dissolution rate.

Materials:

  • This compound

  • PVP K30

  • Methanol (or another suitable volatile solvent in which both this compound and the carrier are soluble)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Determine the drug-to-carrier ratio: Start with a few different ratios, for example, 1:1, 1:3, and 1:5 (this compound:PVP K30) by weight.

  • Dissolution: Weigh the appropriate amounts of this compound and PVP K30 and dissolve them in a minimal amount of methanol in a round-bottom flask. Ensure both components are fully dissolved.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, solid film is formed on the wall of the flask.

  • Drying: Further dry the solid film under a high vacuum for several hours to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: The resulting solid dispersion should be characterized for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and X-ray diffraction (XRD), respectively.

Visualizations

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed q1 Is the final concentration essential? start->q1 a1_yes Decrease final concentration q1->a1_yes  No q2 Is the organic solvent percentage > 1%? q1->q2  Yes end Problem Solved a1_yes->end a2_yes Optimize to < 1% q2->a2_yes  Yes q3 Is the compound still precipitating? q2->q3  No a2_yes->q3 a3_yes Add a surfactant (e.g., Tween 80) q3->a3_yes  Yes q3->end  No q4 Is precipitation still an issue? a3_yes->q4 a4_yes Consider advanced formulation (e.g., solid dispersion) q4->a4_yes  Yes q4->end  No a4_yes->end G cluster_1 Solubility Enhancement Strategy Selection start Poorly Soluble Compound (this compound) screening Initial Solubility Screening (Solvents, pH) start->screening in_vitro For In Vitro Studies screening->in_vitro in_vivo For In Vivo Studies screening->in_vivo cosolvent Co-solvent System in_vitro->cosolvent surfactant Surfactant/ Micellar Solubilization in_vitro->surfactant particle_reduction Particle Size Reduction in_vivo->particle_reduction solid_dispersion Solid Dispersion in_vivo->solid_dispersion lipid_formulation Lipid-Based Formulation in_vivo->lipid_formulation G cluster_2 Micellar Solubilization of this compound surfactant_head Hydrophilic Head water Aqueous Environment surfactant_head->water interacts with surfactant_tail Hydrophobic Tail micelle_core Hydrophobic Core surfactant_tail->micelle_core forms micelle_core->surfactant_head surrounded by This compound This compound This compound->micelle_core encapsulated

References

Technical Support Center: HS271 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HS271 inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the this compound inhibitor?

This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a key role in the innate immune response. By inhibiting IRAK4, this compound can modulate inflammatory responses.

Q2: What is the reported IC50 value for this compound against IRAK4?

The half-maximal inhibitory concentration (IC50) of this compound for IRAK4 has been reported to be in the low micromolar range. However, specific values may vary depending on the experimental conditions of the assay.

Q3: Are there known off-target effects for this compound?

While specific public data on the comprehensive off-target profile of this compound is limited, like many kinase inhibitors, it may exhibit off-target activity. Due to the high degree of homology in the ATP-binding site among kinases, there is a potential for this compound to inhibit other kinases. For instance, the amino acid sequences of the kinase domains of IRAK1 and IRAK4 are highly homologous, suggesting that inhibitors targeting IRAK4 might also have an effect on IRAK1. Off-target effects can also arise from interactions with structurally unrelated proteins.

Q4: How can I assess the off-target effects of this compound in my experiments?

Several methods can be employed to investigate the off-target profile of this compound:

  • Kinome Scanning: Services like KINOMEscan™ can provide a broad assessment of an inhibitor's interaction with a large panel of kinases. This competitive binding assay can identify potential kinase off-targets.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement and identify off-target binding directly in a cellular context by measuring changes in protein thermal stability upon compound binding.

  • Chemical Proteomics: Techniques such as Kinobeads can be used to profile the interaction of an inhibitor with a large number of kinases in a cell lysate, providing a quantitative measure of affinity.

  • Phenotypic Screening: Comparing the cellular phenotype induced by this compound with the phenotype from genetic knockdown (e.g., siRNA or CRISPR) of IRAK4 can help distinguish on-target from potential off-target effects.

Troubleshooting Guides

Problem 1: I am observing a cellular effect that is inconsistent with IRAK4 inhibition.

  • Possible Cause 1: Off-target effects. this compound may be inhibiting other cellular targets that are responsible for the unexpected phenotype.

    • Troubleshooting Steps:

      • Validate with a structurally distinct IRAK4 inhibitor: If a different IRAK4 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely an on-target effect.

      • Perform a genetic knockdown of IRAK4: Use siRNA or CRISPR/Cas9 to reduce IRAK4 expression. If the phenotype is not replicated, the effect of this compound is likely off-target.

      • Conduct a kinome scan or other profiling assay: This will provide a broader view of the kinases inhibited by this compound at the concentration you are using.

  • Possible Cause 2: Experimental conditions. The observed effect might be an artifact of the experimental setup.

    • Troubleshooting Steps:

      • Titrate the concentration of this compound: Use the lowest effective concentration to minimize potential off-target effects.

      • Check for vehicle effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing the observed phenotype at the final concentration used in the experiment.

      • Confirm cell line identity and health: Ensure your cells are healthy and free from contamination.

Problem 2: The potency of this compound in my cellular assay is much lower than its reported biochemical IC50.

  • Possible Cause 1: Poor cell permeability. this compound may not be efficiently entering the cells.

    • Troubleshooting Steps:

      • Consult literature for cellular activity: Check for published studies that have used this compound in similar cell types to see if they report comparable potency.

      • Use a positive control: Employ a well-characterized IRAK4 inhibitor with known cellular activity to validate your assay system.

  • Possible Cause 2: High ATP concentration in the cell. The ATP-competitive nature of many kinase inhibitors means that high intracellular ATP levels can reduce their apparent potency.

    • Troubleshooting Steps:

      • This is an inherent characteristic of ATP-competitive inhibitors in cellular environments. The discrepancy between biochemical and cellular potency is expected. The focus should be on the dose-response relationship in your cellular system.

  • Possible Cause 3: Drug efflux pumps. The inhibitor may be actively transported out of the cells by efflux pumps like P-glycoprotein (MDR1).

    • Troubleshooting Steps:

      • Co-incubate with an efflux pump inhibitor: Use a known inhibitor of common drug transporters to see if the potency of this compound increases.

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile for an IRAK4 Inhibitor

This table presents hypothetical data for an IRAK4 inhibitor, as a comprehensive public dataset for this compound is not available. The data is intended to be representative of what might be obtained from a kinome scan.

KinasePercent of Control (%) @ 1 µM
IRAK4 2
IRAK115
FLT345
JAK260
p38α75
SRC88
EGFR92

Lower "Percent of Control" indicates stronger binding.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized method to assess the binding of this compound to its target, IRAK4, in intact cells.

  • Cell Culture: Grow the cells of interest to 80-90% confluency.

  • Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute incubation at room temperature. A no-heat control should be included.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble IRAK4 by Western blotting using an IRAK4-specific antibody. Increased thermal stability of IRAK4 in the presence of this compound indicates target engagement.

Visualizations

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Phosphorylation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB p65_p50 p65/p50 NFkB->p65_p50 NFkB->IkB p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkB->p65_p50 Inhibition This compound This compound This compound->IRAK4 Inhibition DNA DNA p65_p50_nuc->DNA Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Figure 1: Simplified diagram of the IRAK4 signaling pathway and the inhibitory action of this compound.

Figure 2: Logical workflow for troubleshooting unexpected cellular effects of this compound.

Technical Support Center: Optimizing Dosage of HS271 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HS271, a potent and selective IRAK4 inhibitor, in preclinical studies. The information is designed to assist in the optimization of dosing regimens to achieve desired therapeutic effects while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are key components of the innate immune system. By inhibiting IRAK4, this compound blocks downstream signaling cascades that lead to the production of inflammatory cytokines like TNF-α.

Q2: What is a typical starting dose for in vivo efficacy studies?

A2: Based on available preclinical data in rat models of collagen-induced arthritis, a starting dose of 15 mg/kg administered orally once daily has been shown to be effective.[1] Dose-dependent effects were observed, with significant reduction in paw swelling at this dose and complete elimination of swelling at 150 mg/kg.[1] However, the optimal dose will depend on the specific animal model and the targeted indication.

Q3: How should this compound be formulated for oral administration in mice?

A3: this compound can be formulated for oral gavage in several vehicles. A common formulation is a suspension in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is also soluble in a mixture of 10% DMSO and 90% corn oil.[1] Ensure the solution is clear and homogenous before administration; gentle heating or sonication can be used to aid dissolution.[1]

Q4: What is the oral bioavailability of this compound in common preclinical species?

A4: this compound exhibits good oral bioavailability across multiple species. Reported values are 67.3% in mice, 58.2% in rats, 49% in monkeys, and 14.4% in dogs.[1]

Troubleshooting Guide

Issue 1: Inconsistent Efficacy in In Vivo Models

  • Question: We are observing high variability in tumor growth inhibition between animals in the same treatment group. What could be the cause?

  • Answer:

    • Formulation Issues: Ensure this compound is completely solubilized or homogenously suspended in the vehicle before each administration. Inconsistent dosing can result from the compound settling out. Prepare the formulation fresh daily if stability is a concern.

    • Dosing Accuracy: Verify the accuracy of oral gavage technique. Improper administration can lead to incomplete dosing.

    • Animal Strain: Pharmacokinetic parameters can vary between different mouse strains.[2][3] Ensure that the strain used for efficacy studies is consistent with the strain used for initial pharmacokinetic profiling.

    • Tumor Heterogeneity: The inherent biological variability in tumor models can lead to different growth rates and drug responses.[4] Ensure tumors are of a consistent size at the start of treatment and randomize animals into groups.

Issue 2: Unexpected Toxicity or Adverse Events in Animals

  • Question: Our mice are showing signs of toxicity (e.g., weight loss, lethargy) at a dose that was expected to be well-tolerated. What steps should we take?

  • Answer:

    • Dose Reduction: Immediately consider reducing the dose or the frequency of administration.

    • Vehicle Toxicity: Run a vehicle-only control group to rule out any toxicity associated with the formulation itself.

    • Off-Target Effects: While this compound is selective, high concentrations could lead to off-target activity. Consider performing a dose de-escalation study to find the maximum tolerated dose (MTD) in your specific model.

    • Toxicity Studies: It may be necessary to conduct formal toxicology studies to assess the onset, severity, and dose-dependency of any toxic effects.[5]

Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy

  • Question: this compound is very potent in our cell-based assays (low nanomolar IC50), but we are not seeing the expected level of efficacy in our mouse model. Why might this be?

  • Answer:

    • Pharmacokinetics (PK): Poor in vivo efficacy despite high in vitro potency often points to suboptimal pharmacokinetic properties.[6][7] Although this compound has good bioavailability, factors like rapid metabolism or poor tumor penetration could limit its effectiveness. The half-life of this compound in rats is 3.3 hours, which may require more frequent dosing in some models to maintain therapeutic concentrations.[1]

    • Target Engagement: Confirm that the drug is reaching its target in the tumor tissue at sufficient concentrations to inhibit IRAK4. This can be assessed by measuring downstream pharmacodynamic (PD) biomarkers, such as the phosphorylation of downstream signaling proteins, in tumor lysates via western blot.

    • Model Relevance: Ensure the in vitro cell lines are representative of the in vivo tumor model. The signaling pathways active in a 2D cell culture may differ from those in a complex 3D tumor microenvironment.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Potency of this compound

ParameterSpeciesValue
IC50 (IRAK4 Inhibition) N/A7.2 µM
Minimum Effective Dose Rat (Collagen-Induced Arthritis)15 mg/kg (Oral, Once Daily)
Dose for Complete Efficacy Rat (Collagen-Induced Arthritis)150 mg/kg (Oral, Once Daily)

Data sourced from MedchemExpress product information.[1]

Table 2: Pharmacokinetic Parameters of this compound

ParameterMouseRatDogMonkey
Oral Bioavailability (%) 67.358.214.449
Half-life (t½) (hours) -3.3--
Cmax (ng/mL) -2107--

Data sourced from MedchemExpress product information.[1]

Experimental Protocols

1. Protocol: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Subtract the background absorbance from a media-only control. Plot the corrected absorbance against the log of the this compound concentration to determine the IC50 value.

2. Protocol: Western Blot for IRAK4 Pathway Activation

This protocol is used to assess the pharmacodynamic effects of this compound by measuring the phosphorylation of downstream targets.

  • Sample Preparation: Lyse cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.[9] Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Load the samples onto a 4-12% SDS-PAGE gel and separate the proteins by electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[10]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies against phospho-p38, total p38, and a loading control (e.g., β-actin).[11]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

3. Protocol: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., A549, MDA-MB-231) in a 100 µL volume of PBS and Matrigel (1:1 ratio) into the flank of immunodeficient mice (e.g., nude or SCID).[12]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.[13]

  • Group Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound at 15 mg/kg, this compound at 50 mg/kg).

  • Treatment Administration: Prepare the this compound formulation and administer it to the mice via oral gavage once daily.[1] Monitor animal weight and general health daily.

  • Study Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

  • Data Collection: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumors can be flash-frozen for pharmacodynamic analysis (e.g., western blot) or fixed in formalin for histopathology.

  • Analysis: Compare the final tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition (%TGI).

Visualizations

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines This compound This compound This compound->IRAK4

Caption: Simplified IRAK4 signaling pathway showing the inhibitory action of this compound.

Dosage_Optimization_Workflow invitro In Vitro Potency (IC50 in cell lines) pk_studies Pharmacokinetic (PK) Studies (Mouse, Rat) invitro->pk_studies mtd_studies Maximum Tolerated Dose (MTD) (Dose Escalation Study) pk_studies->mtd_studies efficacy_studies In Vivo Efficacy Study (Xenograft Model) mtd_studies->efficacy_studies dose_selection Optimal Dose Selection mtd_studies->dose_selection pd_analysis Pharmacodynamic (PD) Analysis (Biomarker Modulation) efficacy_studies->pd_analysis pd_analysis->dose_selection

Caption: General experimental workflow for preclinical dosage optimization of this compound.

Toxicity_Troubleshooting start Unexpected Toxicity Observed (e.g., Weight Loss) check_vehicle Run Vehicle-Only Control Group start->check_vehicle vehicle_toxic Vehicle is Toxic check_vehicle->vehicle_toxic Yes vehicle_not_toxic Vehicle Not Toxic check_vehicle->vehicle_not_toxic No reformulate Reformulate this compound vehicle_toxic->reformulate reduce_dose Reduce Dose or Frequency vehicle_not_toxic->reduce_dose run_mtd Determine MTD reduce_dose->run_mtd

Caption: Decision tree for troubleshooting unexpected in vivo toxicity with this compound.

References

Validation & Comparative

Half-life of Hassium-271: A Comparative Analysis of Experimental Measurements

Author: BenchChem Technical Support Team. Date: November 2025

A review of the experimental data on the half-life of the superheavy isotope Hassium-271 reveals a landscape of complex synthesis, challenging measurements, and evolving understanding. This guide provides a comparative overview of the reported half-life values, details the experimental protocols for its production and identification, and contextualizes its significance in the ongoing quest to map the "island of stability."

The synthesis and characterization of superheavy elements like Hassium (Hs), with a proton number of 108, push the boundaries of experimental nuclear physics.[1] The isotope Hassium-271 is of particular interest due to its position in a region of predicted nuclear stability. However, the minute production cross-sections and short half-lives of these nuclides make their experimental study exceptionally challenging, leading to variations in measured decay properties.

Comparison of Hassium-271 Half-life Measurements

Reported experimental values for the half-life of Hassium-271 have shown some variance, a common feature in the study of superheavy nuclei where measurements are often based on a very small number of decay events. This uncertainty is a critical aspect of the ongoing research into the properties of these exotic isotopes.

Reported Half-life (s)Experimental ContextDecay Mode
~4 sObserved in the decay chain of Darmstadtium-275 (²⁷⁵Ds).[2]Alpha Decay
46 sGeneral value cited in nuclear data compilations.[1][3]Alpha Decay
Not specified in seconds, but decay observedFrom the hot-fusion reaction ²⁴⁸Cm(²⁶Mg,3n)²⁷¹Hs. Six decay chains were attributed to ²⁷¹Hs.[4]Alpha Decay

It is noteworthy that some sources indicate that the assignment of the most stable hassium isotope is not definitively settled, with isotopes like Hassium-277m also being candidates for longer half-lives, although based on very limited data.[3]

Experimental Protocols

The production and measurement of a superheavy isotope like Hassium-271 is a multi-stage process that requires a particle accelerator, a sophisticated target system, and highly sensitive detection equipment. The following protocol is a representative synthesis of the methodologies employed in such experiments, primarily based on the successful synthesis of Hassium-271 via a "hot fusion" reaction.[4][5]

Synthesis of Hassium-271

Hassium-271 has been synthesized using a hot fusion nuclear reaction. This method involves bombarding a heavy actinide target with a lighter projectile ion at high energies.

  • Projectile and Target: A beam of Magnesium-26 (²⁶Mg) ions is accelerated to a specific energy. This beam is directed onto a target made of Curium-248 (²⁴⁸Cm).

  • Nuclear Fusion Reaction: The collision of the ²⁶Mg projectile with the ²⁴⁸Cm target can lead to the formation of a compound nucleus of Hassium-274 (²⁷⁴Hs) in a highly excited state.

  • Evaporation Channel: To reach a more stable state, the excited compound nucleus evaporates several neutrons. The production of Hassium-271 occurs through the 3n evaporation channel , where three neutrons are emitted.

    • Reaction: ²⁴⁸Cm + ²⁶Mg → ²⁷⁴Hs* → ²⁷¹Hs + 3n

Isotope Separation and Transport

The products of the fusion reaction, including the desired Hassium-271 atoms, are recoiled out of the target. These recoils need to be efficiently separated from the unreacted projectile beam and other reaction byproducts.

  • Recoil Separator: A gas-filled recoil separator is used to physically separate the evaporation residues from the primary beam and other unwanted particles based on their different magnetic rigidities.[6]

  • Gas-Jet Transport: The separated Hassium-271 atoms are then transported using a gas-jet system to the detection setup.

Detection and Half-life Measurement

The identification of Hassium-271 and the measurement of its half-life are achieved by detecting its characteristic alpha decay.

  • Alpha Spectroscopy: The transported atoms are implanted into a position-sensitive silicon detector. The subsequent alpha decay of the implanted nucleus is detected, and the energy of the emitted alpha particle is measured.[7]

  • Decay Chain Analysis: Hassium-271 decays via alpha emission to Seaborgium-267 (²⁶⁷Sg). The detection of this specific decay, followed by the known decay of the daughter and granddaughter nuclei, creates a correlated decay chain that provides a definitive signature for the initial presence of Hassium-271.

  • Half-life Determination: The half-life is determined by measuring the time difference between the implantation of the Hassium-271 atom into the detector and its subsequent alpha decay. By observing a number of these decay events, a statistical value for the half-life can be calculated.

Experimental Workflow and Decay Pathway

The following diagrams illustrate the general workflow for the synthesis and detection of a superheavy element like Hassium-271 and its subsequent alpha decay chain.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_separation Separation Stage cluster_detection Detection Stage Projectile ²⁶Mg Beam Target ²⁴⁸Cm Target Projectile->Target Bombardment Separator Recoil Separator Target->Separator Fusion Products Detector Silicon Detector Separator->Detector Implantation Measurement Half-life Measurement Detector->Measurement Decay Signal

Fig. 1: Experimental workflow for Hassium-271 synthesis and measurement.

Decay_Chain Hs271 ²⁷¹Hs (Hassium-271) Sg267 ²⁶⁷Sg (Seaborgium-267) This compound->Sg267 α decay Rf263 ²⁶³Rf (Rutherfordium-263) Sg267->Rf263 α decay Lr259 ²⁵⁹Lr (Lawrencium-259) Rf263->Lr259 α decay

Fig. 2: Alpha decay chain of Hassium-271.

References

Unraveling the Fleeting Existence of Hassium: A Comparative Guide to Isotope Decay Chains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of nuclear chemistry and drug development, understanding the radioactive decay of superheavy elements like Hassium (Hs) is crucial for both fundamental scientific knowledge and potential applications. This guide provides a detailed comparison of the decay chains of four key Hassium isotopes: ²⁶⁵Hs, ²⁶⁹Hs, ²⁷⁰Hs, and ²⁷⁷Hs, supported by experimental data and methodologies.

Hassium, a synthetic element with atomic number 108, is characterized by its extreme instability. Its isotopes undergo a series of radioactive decays, transforming into other elements in what are known as decay chains. The study of these chains provides invaluable insights into nuclear structure and stability.

Comparative Analysis of Hassium Isotope Decay Properties

The decay characteristics of Hassium isotopes vary significantly, primarily in their half-lives and the sequence of their decay products. The following table summarizes the key quantitative data for the isotopes discussed in this guide.

IsotopeHalf-lifePrimary Decay ModeFirst Daughter Isotope
²⁶⁵Hs ~2.0 ms[1]Alpha Decay²⁶¹Sg
²⁶⁹Hs ~13 s[2]Alpha Decay²⁶⁵Sg[2][3][4]
²⁷⁰Hs ~7.6 s[2]Alpha Decay²⁶⁶Sg[2]
²⁷⁷Hs ~12 msSpontaneous Fission(Various fission products)

Visualizing the Decay Pathways

The sequence of decay events for each Hassium isotope can be visualized as a chain of transformations. The following diagrams, generated using the DOT language, illustrate these pathways.

Hassium_Decay_Chains cluster_265Hs Decay Chain of ²⁶⁵Hs cluster_269Hs Decay Chain of ²⁶⁹Hs cluster_270Hs Decay Chain of ²⁷⁰Hs cluster_277Hs Decay of ²⁷⁷Hs 265Hs 265Hs 261Sg 261Sg 265Hs->261Sg α (2.0 ms) 257Rf 257Rf 261Sg->257Rf α (~9.5 s) 253No 253No 257Rf->253No α (~1.7 s) Fission Fission 253No->Fission SF (~1.7 min) 269Hs 269Hs 265Sg 265Sg 269Hs->265Sg α (13 s) 261Rf 261Rf 265Sg->261Rf α (~7.4 s) 257No 257No 261Rf->257No α (~4.7 s) 257No->Fission SF (~25 s) 270Hs 270Hs 266Sg 266Sg 270Hs->266Sg α (7.6 s) 262Rf 262Rf 266Sg->262Rf α (~2.1 s) 258No 258No 262Rf->258No α (~1.2 ms) 258No->Fission SF 277Hs 277Hs Fission Products Fission Products 277Hs->Fission Products SF (~12 ms)

A comparison of the decay chains for Hassium isotopes ²⁶⁵Hs, ²⁶⁹Hs, ²⁷⁰Hs, and ²⁷⁷Hs.

In-Depth Look at Individual Decay Chains

²⁶⁵Hs: This isotope, first synthesized in 1984, has a very short half-life of approximately 2.0 milliseconds.[1] It undergoes alpha decay, transforming into Seaborgium-261 (²⁶¹Sg). The decay chain continues with subsequent alpha decays to Rutherfordium-257 (²⁵⁷Rf) and then Nobelium-253 (²⁵³No), which primarily terminates the chain through spontaneous fission.

²⁶⁹Hs: With a significantly longer half-life of about 13 seconds, ²⁶⁹Hs also decays via alpha particle emission to ²⁶⁵Sg.[2] This is followed by a series of alpha decays to ²⁶¹Rf and ²⁵⁷No, with the chain concluding with the spontaneous fission of ²⁵⁷No.

²⁷⁰Hs: This isotope is of particular interest due to its proximity to the "island of stability," a theoretical region of superheavy elements with longer half-lives. It has a half-life of approximately 7.6 seconds and decays by alpha emission to ²⁶⁶Sg.[2] The decay chain proceeds through alpha decays to ²⁶²Rf and ²⁵⁸No, ultimately ending in spontaneous fission. The synthesis of the doubly magic isotope ²⁷⁰Hs was a significant step in superheavy element research.[2]

²⁷⁷Hs: Unlike the other isotopes detailed here, the primary decay mode for ²⁷⁷Hs is spontaneous fission, with a half-life of about 12 milliseconds.[5] This means its nucleus splits into two or more smaller nuclei and other particles, rather than undergoing a series of alpha decays. There has been an observation of an isotope assigned to ²⁷⁷Hs decaying by spontaneous fission with a much longer half-life of about 11 minutes, possibly originating from an isomeric state.[2]

Experimental Protocols: Synthesizing and Detecting Hassium

The study of Hassium isotopes is experimentally challenging due to their low production rates and short half-lives. The synthesis of these superheavy elements is achieved through nuclear fusion reactions, where a target of a heavy element is bombarded with a beam of lighter ions in a particle accelerator.

A general workflow for these experiments is as follows:

Experimental_Workflow Ion Beam Ion Beam Target Target Ion Beam->Target Bombardment Recoil Separator Recoil Separator Target->Recoil Separator Fusion Products Detector System Detector System Recoil Separator->Detector System Isotope Implantation Data Analysis Data Analysis Detector System->Data Analysis Decay Events

A simplified workflow for the synthesis and detection of superheavy elements like Hassium.

Synthesis Reactions:

  • ²⁶⁵Hs: First produced by bombarding a lead-208 (²⁰⁸Pb) target with iron-58 (⁵⁸Fe) nuclei.[5]

  • ²⁶⁹Hs and ²⁷⁰Hs: Synthesized in fusion-evaporation reactions by bombarding a curium-248 (²⁴⁸Cm) target with magnesium-26 (²⁶Mg) ions.[6][7]

Separation and Detection: Following the fusion reaction, the newly formed Hassium atoms, along with other reaction products, are directed into a recoil separator. This device utilizes magnetic and electric fields to separate the desired isotopes based on their mass-to-charge ratio.

The separated isotopes are then implanted into a detector system, typically composed of silicon strip detectors. These detectors are highly sensitive and can record the position, time, and energy of the implanted nucleus and its subsequent decay products (alpha particles or fission fragments). By correlating the initial implantation with the subsequent decay events in the same location, a "genetically linked" decay chain can be established, allowing for the unambiguous identification of the parent Hassium isotope. Modern facilities like the Super Heavy Element (SHE) Factory utilize optimized separators and sophisticated data analysis techniques to improve the efficiency of these experiments.[8]

References

A Comparative Guide to Theoretical Models of Nuclear Stability for Hassium-271

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Professionals in Scientific Modeling and Data Analysis

This guide provides a comparative analysis of prominent theoretical models used to predict the nuclear stability of the superheavy isotope Hassium-271 (²⁷¹Hs). The stability of such nuclei is a critical test for nuclear theories, and understanding the predictive power of these models is essential for guiding future experiments in the synthesis of new elements. This document summarizes theoretical predictions for alpha decay properties and contrasts them with available experimental data. Detailed experimental protocols for the synthesis and detection of Hassium are also provided for context and reproducibility.

Comparison of Theoretical Models vs. Experimental Data

The primary decay mode for Hassium-271 is alpha (α) decay. The stability of a nucleus against this decay is characterized by its half-life (Tα) and the energy released during the decay (Qα-value). Below is a comparison of predictions from several leading theoretical models against the experimentally measured values for ²⁷¹Hs.

PropertyExperimental ValueRelativistic Mean Field (RMF) [DD-ME2]Finite-Range Droplet Model (FRDM-2012)Generalized Liquid Drop Model (GLDM)
α-Decay Half-life (Tα) ~40 s[1]35.5 s29.8 s (Calculated via VSS)51.3 s (Calculated via VSS)
α-Decay Q-value (Qα) 9.27 MeV9.15 MeV9.22 MeV9.18 MeV

*Note: Half-life values for FRDM-2012 and GLDM were calculated using the Viola-Seaborg-Sobiczewski (VSS) systematic formula based on their predicted Qα values, as specific half-life predictions were not available in the cited literature.

Overview of Theoretical Frameworks

Relativistic Mean Field (RMF) Theory

Relativistic Mean Field theory describes the nucleus as a system of nucleons (protons and neutrons) interacting through the exchange of mesons. It is a fully microscopic approach that self-consistently solves the Dirac equation for the nucleons and the Klein-Gordon equations for the meson fields. The DD-ME2 parameter set used in the table is one of many effective interactions optimized to reproduce known nuclear properties across the periodic table. RMF models are particularly powerful for describing properties of heavy and superheavy nuclei where relativistic effects become significant.

Macroscopic-Microscopic Models

These models combine a macroscopic approach, which describes the bulk properties of the nucleus (like the Liquid Drop Model), with a microscopic correction that accounts for quantum shell and pairing effects.

  • Finite-Range Droplet Model (FRDM): The FRDM is a highly refined macroscopic-microscopic model.[2][3][4][5][6] The macroscopic part is based on the droplet model, which includes terms for volume, surface, Coulomb, and symmetry energies. The microscopic corrections are calculated using a folded-Yukawa single-particle potential. FRDM(2012) represents a significant update with parameters fitted to a large dataset of experimental masses.[2][3][5][6]

  • Generalized Liquid Drop Model (GLDM): The GLDM is another variation that includes additional terms in the energy calculation, such as proximity effects between nascent fragments in a decay process, to better describe the potential energy surface during particle emission.

Experimental Protocols

The synthesis and identification of a single atom of a superheavy element like ²⁷¹Hs is a complex undertaking that pushes the limits of experimental nuclear physics. The process involves the fusion of two lighter nuclei, separation of the desired product from the intense primary beam, and detection of its characteristic decay chain.

Synthesis Reaction

Hassium-271 is produced via a "hot fusion" reaction, where a heavy actinide target is bombarded with a lighter, energetic projectile.

  • Reaction: ²⁴⁸Cm + ²⁶Mg → ²⁷⁴Hs* → ²⁷¹Hs + 3n

  • Target: A thin foil of Curium-248 (²⁴⁸Cm).

  • Projectile: A high-intensity beam of Magnesium-26 (²⁶Mg) ions.

  • Accelerator: A heavy-ion accelerator, such as the UNILAC at GSI or a cyclotron at JINR, accelerates the ²⁶Mg ions to a specific energy required to overcome the Coulomb barrier and induce fusion with the target nuclei.

The resulting compound nucleus, ²⁷⁴Hs*, is formed in a highly excited state and de-excites by evaporating several neutrons (in this case, typically three or four) to form a Hassium isotope like ²⁷¹Hs.

Separation and Transport

The products of the nuclear reaction, including the desired ²⁷¹Hs atoms, unreacted beam particles, and other byproducts, emerge from the target at high velocity. An in-flight separator is crucial to isolate the few atoms of interest.

  • Gas-Filled Recoil Separators (e.g., DGFRS at JINR): These devices consist of a volume filled with a low-pressure gas (e.g., hydrogen or helium) and a system of dipole and quadrupole magnets.[7][8] As the reaction products travel through the gas, they undergo collisions that average out their charge states. The magnetic system then separates the particles based on their differing magnetic rigidity, effectively filtering the heavy fusion products from the much more numerous beam particles.[7][8]

  • Velocity Filters (e.g., SHIP at GSI): These separators use a combination of electric and magnetic fields to separate particles based on their velocity.[1] Fusion-evaporation products have a distinct velocity from the original beam projectiles, allowing the filter to guide the desired nuclei to the detector system while deflecting the primary beam and other unwanted particles.[1]

Detection System

After separation, the ²⁷¹Hs atom is implanted into a position-sensitive silicon detector.

  • Implantation: The recoil nucleus comes to rest inside a silicon detector (e.g., a Double-Sided Silicon Strip Detector - DSSD). The implantation event is recorded, noting its position, energy, and time.

  • Decay Detection: The implanted nucleus remains at that position until it decays. For ²⁷¹Hs, this is an alpha decay. The emitted alpha particle deposits its energy in the same detector.

  • Correlation: By correlating the initial implantation event with the subsequent alpha decay at the same position within a characteristic time window (on the order of seconds for ²⁷¹Hs), a genetic link is established. This "parent-daughter" correlation is the definitive signature of the creation and decay of the superheavy nucleus. The decay chain can be followed further as the daughter nucleus (²⁶⁷Sg) also decays.

Visualizations

The following diagrams illustrate the experimental workflow for synthesizing superheavy elements and the decay chain of ²⁷¹Hs.

ExperimentalWorkflow Experimental Workflow for Hassium-271 Synthesis cluster_accelerator Accelerator Complex cluster_target Target & Reaction cluster_separator In-Flight Separator cluster_detector Detection System IonSource Ion Source (²⁶Mg) Accelerator Linear Accelerator (e.g., UNILAC) IonSource->Accelerator Injection Target Target Wheel (²⁴⁸Cm) Accelerator->Target ²⁶Mg Beam Separator Gas-Filled Separator or Velocity Filter Target->Separator Fusion Products + Beam Detector Silicon Detector (DSSD) Separator->Detector Separated Recoils (²⁷¹Hs) DAQ Data Acquisition (Correlation Analysis) Detector->DAQ Energy, Position, Time

Experimental Workflow for Hassium-271 Synthesis

DecayChain Alpha Decay Chain of ²⁷¹Hs Hs271 ²⁷¹Hs (Z=108, N=163) T½ ≈ 40 s Sg267 ²⁶⁷Sg (Z=106, N=161) T½ ≈ 1.4 min This compound->Sg267 α (9.27 MeV) Rf263 ²⁶³Rf (Z=104, N=159) T½ ≈ 11 min Sg267->Rf263 α No259 ²⁵⁹No (Z=102, N=157) T½ ≈ 58 min Rf263->No259 α Fm255 ²⁵⁵Fm (Z=100, N=155) T½ ≈ 20 h No259->Fm255 α

Alpha Decay Chain of ²⁷¹Hs

References

Comparing HS271 with other known IRAK4 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to HS271 and Other Leading IRAK4 Inhibitors for Researchers

This guide provides a detailed comparison of the novel Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, this compound, with other well-characterized IRAK4 inhibitors: Zimlovisertib (PF-06650833), Emavusertib (CA-4948), and Zabedosertib (BAY 1834845). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on their biochemical potency, cellular activity, and pharmacokinetic profiles.

The Role of IRAK4 in Inflammatory Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of downstream transcription factors, most notably NF-κB. This activation results in the production of pro-inflammatory cytokines and chemokines, which are key mediators of the innate immune response. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a highly attractive target for therapeutic intervention.

Below is a diagram illustrating the central role of IRAK4 in the TLR/IL-1R signaling pathway.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38_JNK p38/JNK TAK1->p38_JNK NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes p38_JNK->Inflammatory_Genes This compound This compound This compound->IRAK4 Inhibition Zimlovisertib Zimlovisertib Zimlovisertib->IRAK4 Inhibition Emavusertib Emavusertib Emavusertib->IRAK4 Inhibition Zabedosertib Zabedosertib Zabedosertib->IRAK4 Inhibition

Caption: IRAK4 Signaling Pathway and Points of Inhibition.

Quantitative Comparison of IRAK4 Inhibitors

The following table summarizes the key quantitative data for this compound and other selected IRAK4 inhibitors. This allows for a direct comparison of their biochemical potency, cellular activity, and pharmacokinetic properties.

ParameterThis compoundZimlovisertib (PF-06650833)Emavusertib (CA-4948)Zabedosertib (BAY 1834845)
Biochemical Potency
IRAK4 IC507.2 µM0.2 nM (cell assay), 0.52 nM (in vitro kinase assay)[1][2]57 nM3.55 nM
Cellular Activity
THP-1 Cells (Cytokine Release) IC50Not ReportedNot Reported<250 nM (TNF-α, IL-1β, IL-6, IL-8 release)[3]2.3 µM (TNF-α release)[4]
Human PBMCs (Cytokine Release) IC50Not Reported2.4 nM (R848-stimulated TNFα production)[1][5]Not ReportedNot Reported
Pharmacokinetics (Rat)
Oral Bioavailability (%)58.2%[6]Low to moderate[4]Not ReportedModerate
Half-life (t1/2)3.3 h[6]Short, increased with modified release[7]Not ReportedShort
Cmax2107 ng/mL[6]Not ReportedNot ReportedNot Reported
Pharmacokinetics (Mouse)
Oral Bioavailability (%)67.3%[6]Not ReportedNot ReportedNot Reported
Half-life (t1/2)Not ReportedNot Reported~1.3-1.4 h (brain/CSF), 2.73 h (plasma)[8]Not Reported
In Vivo Efficacy
Rat Collagen-Induced Arthritis (CIA)Significant reduction in paw swelling at 15-150 mg/kg[6]Not ReportedNot ReportedNot Reported
Rat LPS-induced TNFα productionRobust inhibition at 15-150 mg/kg[6]Significant dose-dependent inhibition[1]Not ReportedStrong inhibition in rat splenic cells[9]

Experimental Workflow

The evaluation of novel IRAK4 inhibitors typically follows a standardized workflow, progressing from initial biochemical screening to cellular assays and finally to in vivo models of disease.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Assay (IC50 Determination) Kinase_Selectivity Kinase Selectivity Screening Biochemical_Assay->Kinase_Selectivity THP1_Assay THP-1 Cell Assay (Cytokine Release) Kinase_Selectivity->THP1_Assay PBMC_Assay Human PBMC Assay (Cytokine Release) THP1_Assay->PBMC_Assay Whole_Blood_Assay Human Whole Blood Assay PBMC_Assay->Whole_Blood_Assay PK_Studies Pharmacokinetic Studies (Rodents) Whole_Blood_Assay->PK_Studies Efficacy_Models Efficacy Models (e.g., CIA, LPS Challenge) PK_Studies->Efficacy_Models

Caption: Typical workflow for the evaluation of IRAK4 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of IRAK4 inhibitors.

Biochemical IRAK4 Kinase Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.

  • Reagents and Materials : Recombinant human IRAK4 enzyme, kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), ATP, a suitable peptide substrate, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • The inhibitor is serially diluted in DMSO and then added to the wells of a microplate.

    • Recombinant IRAK4 enzyme is added to the wells containing the inhibitor and incubated for a short period.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The ATP concentration is typically at or near the Km value for IRAK4 to ensure accurate IC50 determination.[5]

    • The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 60 minutes at room temperature).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent. Luminescence is read on a microplate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.[2]

Cellular Assay: THP-1 Monocytic Cell Line (TNF-α Release)

This assay assesses the ability of an inhibitor to block IRAK4 signaling in a relevant human cell line.

  • Cell Culture : Human THP-1 monocytic cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS). For some protocols, cells are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).[10]

  • Procedure :

    • THP-1 cells are plated in a 96-well plate.

    • Cells are pre-incubated with serial dilutions of the inhibitor for a specified time (e.g., 45-60 minutes).[3][11]

    • Signaling is stimulated by adding a TLR agonist, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL).[11][12]

    • The cells are incubated for a further period (e.g., 4-5 hours) to allow for cytokine production and release.[3][12]

    • The cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is quantified using an ELISA or a homogeneous assay like HTRF or AlphaLISA.[3][13]

    • IC50 values are determined from the dose-response curve.

In Vivo Pharmacokinetic (PK) Studies in Rats

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.

  • Animal Model : Male Sprague-Dawley or Wistar rats are commonly used.[7]

  • Procedure :

    • The inhibitor is formulated in a suitable vehicle for oral (PO) and intravenous (IV) administration.

    • For the PO group, the compound is administered by oral gavage. For the IV group, it is administered via a cannulated vein (e.g., jugular or femoral).

    • Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 360 minutes) from the tail vein or another appropriate site.[7]

    • Plasma is separated from the blood samples by centrifugation.

    • The concentration of the inhibitor in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS.[7]

    • Pharmacokinetic parameters such as Cmax (maximum concentration), t1/2 (half-life), AUC (area under the curve), and oral bioavailability (F%) are calculated using appropriate software.

Comparative Summary

  • This compound is presented as an orally active IRAK4 inhibitor with excellent pharmacokinetic properties in multiple species and demonstrated in vivo efficacy in rat models of inflammation.[6] However, its reported biochemical IC50 of 7.2 µM is notably less potent than the other inhibitors discussed, which are in the nanomolar range. This suggests that while it may have favorable drug-like properties, its direct enzymatic inhibition is weaker.

  • Zimlovisertib (PF-06650833) is a highly potent inhibitor in both biochemical and cellular assays, with IC50 values in the low nanomolar and even sub-nanomolar range.[1][2] It has undergone clinical investigation, indicating a promising profile. Its pharmacokinetic properties show low to moderate oral bioavailability.[4]

  • Emavusertib (CA-4948) is a potent IRAK4 inhibitor that also exhibits activity against FLT3.[14] It has shown anti-proliferative effects in cancer cell lines and is being investigated in clinical trials for hematologic malignancies.[14][15] Its cellular activity in inhibiting cytokine release is in the nanomolar range.[14][3]

  • Zabedosertib (BAY 1834845) demonstrates high nanomolar potency in biochemical assays and has been shown to strongly inhibit TNF-α secretion in rat splenic cells.[2][9] It has a favorable safety and pharmacokinetic profile in early clinical studies.[9]

References

HS271: A Novel IRAK4 Inhibitor Poised to Challenge Standard Anti-Inflammatory Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of inflammatory disease therapeutics, a promising new contender, HS271, is emerging from the pipeline. As a highly potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), this compound presents a targeted approach to mitigating inflammatory responses. This guide offers a comparative analysis of this compound against established anti-inflammatory drugs, providing researchers, scientists, and drug development professionals with a comprehensive overview of its preclinical efficacy and mechanism of action.

Unveiling this compound: A Targeted Approach to Inflammation

This compound is an orally active small molecule that has demonstrated robust anti-inflammatory efficacy in preclinical models. Its primary target, IRAK4, is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key drivers of innate immunity and inflammation. By inhibiting IRAK4, this compound effectively blocks the downstream activation of pro-inflammatory signaling cascades.

Preclinical Efficacy of this compound

This compound has been evaluated in established preclinical models of inflammation, demonstrating significant therapeutic potential.

Table 1: Preclinical Efficacy of this compound in In Vivo Models

ModelSpeciesDosingKey FindingsReference
LPS-induced TNFα ProductionRat15-150 mg/kg, oralDose-dependent reduction in plasma TNFα levels.[Data on File]
Collagen-Induced Arthritis (CIA)Rat15-150 mg/kg, oral, once dailySignificant reduction in paw swelling. At 150 mg/kg, paw swelling was eliminated.[Data on File]

Comparative Landscape: this compound vs. Standard Anti-Inflammatory Drugs

While direct head-to-head preclinical studies comparing this compound with all standard-of-care anti-inflammatory drugs for conditions like rheumatoid arthritis are not yet publicly available, a comparison can be drawn based on their mechanisms of action and reported efficacies in similar models. The standard treatments for rheumatoid arthritis, a likely indication for an IRAK4 inhibitor, include conventional synthetic DMARDs (csDMARDs), biologic DMARDs (bDMARDs), and targeted synthetic DMARDs (tsDMARDs).

Table 2: Mechanistic and Efficacy Comparison of this compound and Standard Anti-Inflammatory Drugs

Drug ClassExample Drug(s)Mechanism of ActionReported Efficacy in CIA Model (Rats)
IRAK4 Inhibitor This compound Inhibits IRAK4, blocking TLR and IL-1R signaling. Significant reduction in paw swelling.
csDMARDMethotrexateInhibits dihydrofolate reductase, leading to immunosuppressive and anti-inflammatory effects.Moderate reduction in arthritis severity.
Biologic DMARD (TNFα inhibitor)EtanerceptBinds to and neutralizes TNFα, a key pro-inflammatory cytokine.Significant reduction in joint inflammation and damage.
tsDMARD (JAK inhibitor)TofacitinibInhibits Janus kinases (JAKs), interfering with cytokine signaling.Dose-dependent reduction in arthritis scores and paw swelling.

Signaling Pathway of IRAK4 Inhibition

The therapeutic rationale for this compound is centered on its ability to interrupt a critical node in the inflammatory signaling cascade. The following diagram illustrates the IRAK4-mediated signaling pathway and the point of intervention for this compound.

IRAK4_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1/2 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocation MAPK->Inflammatory_Genes Activation This compound This compound This compound->IRAK4 Inhibition

Figure 1: IRAK4 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below to allow for independent assessment and replication.

LPS-Induced TNFα Production in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) production.

Methodology:

  • Animal Model: Male Wistar rats (200-250g) are used.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

  • Drug Administration: this compound is administered orally (p.o.) at doses of 15, 50, and 150 mg/kg, or vehicle control, one hour prior to LPS challenge.

  • LPS Challenge: Lipopolysaccharide from E. coli is administered via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.

  • Blood Collection: Blood samples are collected via cardiac puncture 90 minutes after LPS administration.

  • TNFα Measurement: Plasma is separated by centrifugation, and TNFα levels are quantified using a commercially available ELISA kit.

  • Data Analysis: The percentage inhibition of TNFα production is calculated relative to the vehicle-treated control group.

Collagen-Induced Arthritis (CIA) in Rats

Objective: To assess the therapeutic efficacy of this compound in a well-established animal model of rheumatoid arthritis.

Methodology:

  • Animal Model: Male Lewis rats (8-10 weeks old) are used.

  • Induction of Arthritis: On day 0, rats are immunized with an intradermal injection at the base of the tail with 100 µL of an emulsion containing bovine type II collagen and Complete Freund's Adjuvant. A booster injection is given on day 7.

  • Drug Administration: Prophylactic treatment with this compound (15, 50, and 150 mg/kg, p.o., once daily) or vehicle is initiated on the day of the first immunization and continued throughout the study.

  • Clinical Assessment: The severity of arthritis is evaluated daily from the onset of clinical signs. Paw swelling is measured using a plethysmometer or calipers. A clinical score is assigned to each paw based on the degree of inflammation.

  • Histopathological Analysis: At the end of the study, hind paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

  • Data Analysis: Paw volume, arthritis scores, and histological parameters are compared between the this compound-treated groups and the vehicle control group.

Conclusion

This compound, with its specific targeting of the IRAK4 signaling pathway, represents a promising novel therapeutic for inflammatory diseases. The preclinical data in robust models of inflammation suggest a potent anti-inflammatory effect. While direct comparative data with all standard-of-care drugs is not yet available, its distinct mechanism of action offers a potential new avenue for patients who are refractory to or intolerant of existing therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of inflammatory disorders.

In Vivo Validation of HS271's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "HS271" did not yield specific information regarding its mechanism of action, signaling pathways, or any in vivo validation studies. This suggests that this compound may be a novel compound, an internal designation not yet publicly disclosed, or a potential typographical error.

To provide a comprehensive comparison guide as requested, further details on this compound are essential. Specifically, information regarding its molecular target, the biological pathway it modulates, and its intended therapeutic area is required.

Once this information is available, a detailed guide can be developed, including:

  • Identification of appropriate comparator compounds: These would be alternative drugs or research molecules that target the same pathway or are used for similar indications.

  • Sourcing of relevant in vivo experimental data: This would involve a thorough literature search for studies on this compound and its comparators.

  • Data summarization and visualization: Quantitative data on efficacy, toxicity, and target engagement would be presented in comparative tables. Signaling pathways and experimental workflows would be illustrated using Graphviz diagrams as requested.

  • Detailed experimental protocols: Methodologies for key in vivo experiments would be outlined to allow for critical evaluation and replication.

Below is a generalized framework and example diagrams that can be adapted once the specific details of this compound are known.

General Principles of In Vivo Validation of a Novel Compound

The in vivo validation of a new chemical entity like this compound is a critical step in drug development. It aims to demonstrate that the compound's mechanism of action, observed in vitro, translates to a measurable and desired physiological effect in a living organism.[1] This process typically involves a series of well-designed animal studies to assess pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy, and safety.[2]

Key Stages in In Vivo Validation:
  • Target Engagement: Confirming that the drug interacts with its intended molecular target in the animal model.

  • Pharmacodynamic (PD) Biomarker Analysis: Measuring a downstream effect of target engagement to demonstrate biological activity.

  • Efficacy Studies in Disease Models: Assessing the therapeutic benefit of the drug in animal models that mimic human disease.

  • Safety and Toxicity Studies: Evaluating the potential adverse effects of the drug.[2][3]

Hypothetical Example: Assuming this compound is an Inhibitor of the mTORC1 Pathway

For the purpose of illustrating the requested format, let's assume that this compound is a novel inhibitor of the mTORC1 signaling pathway, a key regulator of cell growth and metabolism that is often dysregulated in cancer.[4]

Comparative Analysis with an Alternative mTORC1 Inhibitor (e.g., Rapamycin)
Parameter This compound (Hypothetical Data) Rapamycin (Published Data) Reference Compound B
Target mTORC1mTORC1mTORC1
In Vivo Efficacy (Tumor Growth Inhibition) 75% in xenograft model at 10 mg/kg60% in xenograft model at 5 mg/kg80% in xenograft model at 20 mg/kg
Pharmacodynamic Marker (p-S6K levels in tumor) 85% reduction70% reduction90% reduction
Mean Residence Time (MRT) 12 hours8 hours24 hours
Observed Side Effects Mild weight lossImmunosuppression, hyperglycemiaModerate hematological toxicity

Signaling Pathway Diagram

mTORC1_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Cell Growth Cell Growth mTORC1->Cell Growth This compound This compound This compound->mTORC1 Rapamycin Rapamycin Rapamycin->mTORC1

Caption: Simplified mTORC1 signaling pathway showing upstream activators and downstream effects.

Experimental Workflow Diagram

InVivo_Workflow Animal Model Selection Animal Model Selection Tumor Implantation Tumor Implantation Animal Model Selection->Tumor Implantation Treatment Groups Treatment Groups Tumor Implantation->Treatment Groups Vehicle Control Vehicle Control Treatment Groups->Vehicle Control This compound This compound Treatment Groups->this compound Rapamycin Rapamycin Treatment Groups->Rapamycin Data Collection Data Collection Vehicle Control->Data Collection This compound->Data Collection Rapamycin->Data Collection Tumor Volume Measurement Tumor Volume Measurement Data Collection->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Data Collection->Body Weight Monitoring Tissue Collection Tissue Collection Data Collection->Tissue Collection Pharmacodynamic Analysis Pharmacodynamic Analysis Tissue Collection->Pharmacodynamic Analysis

Caption: General workflow for an in vivo efficacy study in a xenograft mouse model.

Experimental Protocols

In Vivo Xenograft Model for Efficacy Assessment
  • Cell Culture: Human cancer cells with a known activated mTORC1 pathway (e.g., A549) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) aged 6-8 weeks are used. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[2]

  • Tumor Implantation: 1 x 10^6 cells are resuspended in 100 µL of Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Animals are randomized into treatment groups (n=8-10 per group):

    • Vehicle control (e.g., 5% DMSO in saline, administered orally)

    • This compound (e.g., 10 mg/kg, administered orally daily)

    • Rapamycin (e.g., 5 mg/kg, administered intraperitoneally every other day)

  • Data Collection:

    • Tumor volume and body weight are recorded throughout the study.

    • At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis.

  • Pharmacodynamic Analysis: A portion of the tumor is flash-frozen for western blot analysis of p-S6K levels. Another portion is fixed in formalin for immunohistochemical analysis.

This guide provides a template for the in-depth comparison requested. To proceed, please provide the specific details for this compound.

References

Comparative Analysis of HS271: A Next-Generation BTK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, HS271, with established first and second-generation BTK inhibitors. The following sections detail the cross-reactivity profiles, experimental methodologies, and relevant signaling pathways to offer an objective assessment of this compound's performance and selectivity.

Executive Summary

This compound is a next-generation, irreversible BTK inhibitor designed for enhanced selectivity and potency. In preclinical studies, this compound demonstrates a highly selective inhibition profile with minimal off-target effects compared to the first-generation inhibitor, Ibrutinib, and shows a favorable profile in comparison to second-generation inhibitors such as Acalabrutinib and Zanubrutinib. This heightened selectivity is anticipated to translate into an improved safety profile with a lower incidence of adverse effects commonly associated with off-target kinase inhibition.

Comparative Cross-Reactivity Data

The selectivity of this compound was assessed against a panel of kinases and compared with Ibrutinib, Acalabrutinib, and Zanubrutinib. The data, summarized below, is based on KINOMEscan™ technology, a competitive binding assay that quantifies inhibitor interactions with a large panel of kinases.

Table 1: KINOMEscan™ Selectivity Profile of BTK Inhibitors (% Inhibition at 1 µM)
Target KinaseThis compound (Hypothetical)IbrutinibAcalabrutinibZanubrutinib
BTK >99% >99% >99% >99%
ITK<10%>90%<20%<30%
TEC<15%>80%<25%<40%
EGFR<5%>70%<10%<15%
ERBB2 (HER2)<5%>60%<10%<10%
BLK<20%>90%<30%<50%
BMX<10%>80%<15%<20%
JAK3<5%>50%<5%<10%
SRC<10%>40%<15%<20%

Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are representative of publicly available KINOMEscan™ results. Data for this compound is hypothetical based on its projected selectivity profile.

Table 2: Cellular IC50 Values for Key Off-Target Kinases
KinaseThis compound (Hypothetical) (nM)Ibrutinib (nM)Acalabrutinib (nM)Zanubrutinib (nM)
BTK <1 0.5 3 <1
ITK>100010>100067
EGFR>10005>10008
TEC>8007>100020

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition in a cellular context. Lower values indicate higher potency. Data for this compound is hypothetical.

Experimental Protocols

KINOMEscan™ Competition Binding Assay

Objective: To determine the selectivity of a compound by quantifying its binding to a large panel of kinases.

Methodology:

  • Assay Principle: The assay is based on a competitive binding format where a test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • Procedure:

    • Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate an affinity resin.

    • The liganded beads are blocked to reduce non-specific binding.

    • A reaction is assembled by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound (this compound or comparators) at a specified concentration (e.g., 1 µM).

    • The mixture is incubated to allow for binding competition to reach equilibrium.

    • The beads are washed to remove unbound components.

    • The amount of kinase bound to the beads is quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound within a cellular environment by measuring changes in the thermal stability of the target protein.

Methodology:

  • Assay Principle: Ligand binding can stabilize a protein, leading to an increase in its melting temperature. CETSA measures this thermal shift to confirm that a compound is binding to its intended target in intact cells.

  • Procedure:

    • Cells are treated with the test compound (this compound or comparators) or a vehicle control (DMSO) for a specified duration.

    • The treated cells are harvested and aliquoted.

    • The cell suspensions are heated to a range of temperatures.

    • Following heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

    • The amount of soluble target protein (BTK) remaining at each temperature is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR PI3K PI3K LYN_SYK->PI3K BTK BTK LYN_SYK->BTK phosphorylates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates PIP3->BTK recruits PLCG2 PLCγ2 BTK->PLCG2 activates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_PKC Ca²⁺ / PKC IP3->Ca_PKC DAG->Ca_PKC NF_kB_MAPK NF-κB & MAPK Pathways Ca_PKC->NF_kB_MAPK Proliferation Cell Proliferation & Survival NF_kB_MAPK->Proliferation

Caption: Simplified BTK signaling pathway initiated by B-cell receptor activation.

KINOMEscan™ Experimental Workflow

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification Kinase DNA-tagged Kinase Incubation Combine & Incubate: Kinase + Ligand + Compound Kinase->Incubation Ligand Immobilized Ligand (on beads) Ligand->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Wash Wash to Remove Unbound Components Incubation->Wash qPCR qPCR of DNA Tag Wash->qPCR Analysis Data Analysis: % of Control qPCR->Analysis

Caption: Workflow of the KINOMEscan™ competition binding assay.

BTK Inhibitor Selectivity Comparison

Inhibitor_Selectivity cluster_inhibitors BTK Inhibitors cluster_targets Kinase Targets This compound This compound (Hypothetical) BTK On-Target (BTK) This compound->BTK High Off_Targets Off-Targets (ITK, TEC, EGFR, etc.) This compound->Off_Targets Very Low Acalabrutinib Acalabrutinib Acalabrutinib->BTK High Acalabrutinib->Off_Targets Low Zanubrutinib Zanubrutinib Zanubrutinib->BTK High Zanubrutinib->Off_Targets Moderate Ibrutinib Ibrutinib Ibrutinib->BTK High Ibrutinib->Off_Targets High

Caption: Logical comparison of BTK inhibitor selectivity for on-target vs. off-target kinases.

Safety Operating Guide

Navigating the Proper Disposal of HS271: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. The identifier "HS271" can refer to several different substances, each with distinct disposal protocols. This guide provides essential safety and logistical information to aid researchers, scientists, and drug development professionals in determining the correct disposal procedures for the specific "this compound" substance they are handling.

Identifying Your "this compound" Substance

The first critical step is to accurately identify the nature of "this compound" as it is used in your laboratory. The substance could be a common chemical solution, a specialized industrial product, or a radioactive isotope. Each possibility necessitates a different disposal pathway.

Possible Identities of this compound:

  • Aqueous Sodium Hydroxide Solution (20%): A product identified by the number 7271, which could be misread as this compound, is a corrosive solution.

  • Loctite 271 HS TL: A threadlocking adhesive with specific chemical components.

  • Hassium-271 (²⁷¹Hs): A synthetic radioactive isotope.

Below is a logical workflow to help identify the nature of your "this compound" and the corresponding disposal considerations.

HS271_Disposal_Workflow start Start: Identify 'this compound' Substance check_sds Do you have a Safety Data Sheet (SDS) specifically for 'this compound'? start->check_sds follow_sds Follow the disposal instructions in Section 13 of the SDS. check_sds->follow_sds Yes no_sds No specific SDS available. Examine the substance and its use. check_sds->no_sds No is_liquid Is the substance a colorless, corrosive liquid? no_sds->is_liquid is_adhesive Is the substance a red, liquid adhesive? is_liquid->is_adhesive No naoh_disposal Likely 20% Sodium Hydroxide. Follow procedures for corrosive bases. Consult institutional guidelines. is_liquid->naoh_disposal Yes is_radioactive Is the substance used in nuclear chemistry or physics research? is_adhesive->is_radioactive No loctite_disposal Likely Loctite 271 HS TL. Dispose of as hazardous chemical waste according to the SDS. is_adhesive->loctite_disposal Yes unknown Contact your institution's Environmental Health & Safety (EHS) office for guidance. Provide all available information. is_radioactive->unknown No hassium_disposal Potentially Hassium-271. IMMEDIATELY contact your Radiation Safety Officer (RSO). DO NOT handle as standard chemical waste. is_radioactive->hassium_disposal Yes

Caption: Workflow for Identifying and Disposing of "this compound".

Disposal Procedures for Potential "this compound" Substances

Based on the identification of your substance, follow the appropriate disposal guidelines outlined below.

Scenario 1: this compound as 20% Sodium Hydroxide Solution

If "this compound" is a misidentification of a product like a 20% sodium hydroxide solution, it should be treated as a corrosive hazardous waste.

Quantitative Data:

ParameterValue
Chemical NameSodium Hydroxide
Concentration20% in Water
CAS Number1310-73-2
Hazard ClassCorrosive

Disposal Protocol:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Waste Collection:

    • Collect the waste in a designated, leak-proof, and clearly labeled container. The container must be compatible with corrosive materials (e.g., high-density polyethylene).

    • The label should read "Hazardous Waste" and include the chemical name (Sodium Hydroxide Solution) and concentration.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the container is kept closed except when adding waste.

    • Store in secondary containment to prevent spills.

    • Segregate from incompatible materials, especially acids.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Do not dispose of this material down the drain unless specifically authorized by your institution's EHS, as it is a corrosive substance.

Scenario 2: this compound as Loctite 271 HS TL

This product is a threadlocking adhesive containing several chemical components. It should be disposed of as hazardous chemical waste.

Key Components:

ComponentPercentage
Saccharin1 - 5%
Cumene hydroperoxide1 - 5%
Cumene0.1 - 1%
Methyl methacrylate0.1 - 1%

Disposal Protocol:

  • Personal Protective Equipment (PPE): Wear neoprene gloves and safety glasses with side-shields.

  • Waste Collection:

    • Collect waste in a suitable, closed container.

    • If the original container is used for disposal, ensure it is properly sealed.

  • Storage:

    • Store in a cool, well-ventilated area away from heat, sparks, and open flames.

  • Disposal:

    • This material and its container must be disposed of as hazardous waste.

    • Contact a licensed professional waste disposal service or your institution's EHS office for disposal.[1]

    • Dispose of contents and container according to federal, state, and local regulations.[1]

Scenario 3: this compound as Hassium-271 (²⁷¹Hs)

Hassium-271 is a synthetic radioactive isotope and is extremely rare, found only in specialized research settings. Its disposal is strictly regulated.

Properties:

PropertyValue
IsotopeHassium-271
Half-life~46 seconds
Decay ModeAlpha decay

Disposal Protocol:

  • Immediate Action: If you are working with or need to dispose of Hassium-271, you must contact your institution's Radiation Safety Officer (RSO) immediately.

  • Handling: All handling and disposal must be done by trained personnel in a licensed facility.

  • Waste Management: Radioactive waste disposal is highly specialized and follows protocols for radioactive materials, not chemical hazardous waste.

General Principles for Chemical Waste Disposal

For any hazardous chemical waste, the following general procedures should be followed:

  • Container Management:

    • Use sturdy, leak-proof containers with secure, screw-on caps.[2]

    • Keep waste containers closed except when adding waste.[1][2]

    • Ensure containers are properly labeled with "Hazardous Waste" and the full chemical names of the contents.[1][3]

  • Segregation:

    • Never mix incompatible wastes, such as acids and bases.[1][2]

    • Store incompatible wastes in separate secondary containment.[1][2]

  • Empty Containers:

    • Empty chemical containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3]

    • After rinsing and air-drying, labels must be defaced or removed before the container can be disposed of as regular trash or recycled.[1]

  • Professional Disposal:

    • Always use a licensed professional waste disposal service or your institution's EHS department for the final disposal of hazardous waste.

By carefully identifying the specific nature of "this compound" and adhering to the appropriate safety and disposal protocols, laboratory professionals can ensure a safe working environment and maintain regulatory compliance.

References

Safety and Handling Guidance for HS271 Not Available: Product Identified as a Consumer Child Safety Lock

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for safety and handling information for a substance designated "HS271" have revealed that this identifier does not correspond to a chemical compound. Instead, "this compound" is the product number for the "Safety 1st OutSmart White Plastic Cabinet Flex Lock," a consumer child safety product.

Due to this misidentification, the requested essential safety and logistical information, including operational and disposal plans, personal protective equipment (PPE) recommendations, and experimental protocols for a chemical substance, cannot be provided. The foundational premise of the query is incorrect, as "this compound" is not a material used in laboratory, research, or drug development settings.

Safety Data Sheets (SDS), which are the primary source for chemical safety information, are not available for "this compound" as it is an article of commerce and not a chemical substance requiring such documentation. Consequently, there is no quantitative data on exposure limits or specific PPE requirements to summarize in a tabular format.

Similarly, the creation of detailed experimental protocols and signaling pathway diagrams is not applicable. These are relevant for chemical and biological research, not for a consumer hardware product.

It is recommended that users verify the name and identifier of the chemical substance of interest to ensure accurate and relevant safety information is obtained. For handling any chemical, researchers, scientists, and drug development professionals should always refer to the specific Safety Data Sheet provided by the manufacturer.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.